An In-Depth Technical Guide to Carbamate-Based Compounds in Oncology Research
A Focus on Methyl (NE)-N-[[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylanilino]-(methoxycarbonylamino)methylidene]carbamate (CAS Number: 957063-04-6) and the Broader Landscape of Carbamate Derivatives in Drug Discovery Fo...
Author: BenchChem Technical Support Team. Date: March 2026
A Focus on Methyl (NE)-N-[[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylanilino]-(methoxycarbonylamino)methylidene]carbamate (CAS Number: 957063-04-6) and the Broader Landscape of Carbamate Derivatives in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
While specific, in-depth public data on the synthesis and biological activity of the compound with CAS number 957063-04-6, identified as methyl (NE)-N-[[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylanilino]-(methoxycarbonylamino)methylidene]carbamate, is limited, its structure places it within the broad and therapeutically significant class of carbamate-containing molecules. This guide will, therefore, provide a comprehensive overview of the core chemical features of this specific molecule based on available data and then expand to a broader discussion of the critical role of the carbamate functional group in the design and development of novel therapeutics, particularly in the field of oncology. We will explore the synthesis, mechanism of action, and therapeutic potential of various carbamate derivatives, providing a robust framework for researchers engaged in the discovery of next-generation anticancer agents.
Introduction to CAS 957063-04-6: A Structural Overview
The compound with CAS number 957063-04-6 is a complex organic molecule with the systematic IUPAC name methyl (NE)-N-[[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylanilino]-(methoxycarbonylamino)methylidene]carbamate.[1] Its molecular formula is C20H22N4O6S, and it has a molecular weight of 446.5 g/mol .[1]
Key Structural Features:
Carbamate Groups: The molecule contains multiple carbamate moieties (-NH(C=O)O-), a key functional group known for its ability to participate in hydrogen bonding and act as a leaving group, which is often exploited in prodrug design.
Anilino and Phenylsulfanyl Scaffolds: The presence of these aromatic and sulfur-containing groups suggests potential for various intermolecular interactions, including pi-stacking and hydrophobic interactions, which are crucial for binding to biological targets.
Methoxyacetyl Group: This group can influence the molecule's solubility and electronic properties.
The overall structure suggests that this compound could be an intermediate in a more complex synthesis or a candidate molecule from a chemical library designed for screening against various biological targets.
The Carbamate Functional Group: A Cornerstone in Medicinal Chemistry
The carbamate functional group is a versatile scaffold in drug design due to its unique chemical properties. It is considered a "hybrid" of an ester and an amide, conferring a balance of stability and reactivity. This has led to its incorporation into a wide array of approved drugs and investigational compounds.
Key Roles of the Carbamate Moiety in Drug Design:
Prodrugs: Carbamates are frequently used to mask polar functional groups (e.g., amines, alcohols) to enhance oral bioavailability. Once absorbed, the carbamate can be enzymatically or chemically cleaved to release the active parent drug.
Enzyme Inhibition: The carbamate group can act as a covalent or non-covalent inhibitor of enzymes, particularly serine proteases and acetylcholinesterases. The electrophilic carbonyl carbon is susceptible to nucleophilic attack by active site residues.
Bioisosteric Replacement: Carbamates can serve as bioisosteres for amide or ester groups, offering improved metabolic stability or altered pharmacokinetic profiles.
Carbamate Derivatives in Oncology: A Therapeutic Landscape
A significant number of carbamate-containing molecules have been investigated and approved for the treatment of various cancers. Their mechanisms of action are diverse, highlighting the versatility of this functional group.
Microtubule-Targeting Agents
Several successful anti-cancer drugs that incorporate a carbamate linkage target the microtubule network, a critical component of the cellular cytoskeleton involved in cell division.
Vinca Alkaloids and their Derivatives: While the core structures are natural products, semi-synthetic derivatives often incorporate carbamates to improve efficacy and reduce toxicity. They function by inhibiting microtubule polymerization.
Taxanes: Paclitaxel and docetaxel are cornerstone chemotherapeutic agents. While their core structure does not contain a carbamate, many next-generation taxane derivatives under investigation utilize carbamate linkers for targeted delivery or improved solubility.
Tyrosine Kinase Inhibitors (TKIs)
Many TKIs, which block the signaling pathways that drive cancer cell proliferation, feature urea or carbamate functionalities. These groups often play a crucial role in binding to the ATP-binding pocket of the target kinase.
Sorafenib and Regorafenib: These multi-kinase inhibitors, used in the treatment of various solid tumors, contain a urea moiety, which is structurally related to a carbamate and serves a similar role in hydrogen bonding interactions with the kinase.
Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors are a class of epigenetic drugs that have shown promise in treating hematological malignancies and solid tumors. Several HDAC inhibitors incorporate a carbamate in their structure, which is often part of the "linker" region that connects the zinc-binding group to the "cap" group that interacts with the surface of the enzyme.
Synthesis of Carbamate Derivatives: A General Workflow
The synthesis of carbamate derivatives can be achieved through several well-established chemical reactions. The choice of method depends on the starting materials and the desired final product.
Common Synthetic Routes:
Reaction of an Amine with a Chloroformate: This is one of the most common methods for forming a carbamate. An amine is reacted with a chloroformate ester in the presence of a base to neutralize the HCl byproduct.
Reaction of an Alcohol with an Isocyanate: Alcohols react with isocyanates to form carbamates. This reaction is often catalyzed by a base or a tin compound.
Future Directions and Conclusion
The carbamate functional group remains a highly valuable component in the medicinal chemist's toolbox. Its ability to modulate physicochemical properties, act as a prodrug moiety, and interact with biological targets ensures its continued prevalence in drug discovery. While the specific compound with CAS number 957063-04-6 is not extensively documented in the public domain, its structure is emblematic of the types of complex molecules being explored in modern drug discovery programs.
Future research will likely focus on the development of novel carbamate-based compounds with improved target selectivity and reduced off-target toxicities. The use of carbamates in targeted drug delivery systems, such as antibody-drug conjugates, is also a promising area of investigation. As our understanding of the molecular drivers of cancer continues to evolve, so too will the design and application of innovative carbamate-containing therapeutics.
References
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Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug.
Comprehensive Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromoimidazo[1,2-a]pyrazine Hydrochloride
Executive Summary The imidazo[1,2-a]pyrazine scaffold is a privileged bicyclic heteroaromatic structure prevalent in modern drug discovery, particularly in the development of oncology therapeutics targeting p53 mutants a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,2-a]pyrazine scaffold is a privileged bicyclic heteroaromatic structure prevalent in modern drug discovery, particularly in the development of oncology therapeutics targeting p53 mutants and PI3K inhibitors[1][2]. Functionalization at the C-6 position is a critical synthetic node, most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction[3].
However, handling 6-bromoimidazo[1,2-a]pyrazine as a hydrochloride (HCl) salt introduces unique mechanistic challenges. If the stoichiometry of the inorganic base is not precisely calibrated to account for the acidic counterion, the catalytic cycle will stall. This application note provides a self-validating, causality-driven protocol for the efficient cross-coupling of this specific heterocyclic salt, ensuring high yields and reproducible scale-up.
Mechanistic Causality & Experimental Design
The Hydrochloride Salt Challenge: Base Stoichiometry
The Suzuki-Miyaura reaction relies on an inorganic base to activate the boronic acid, converting it into a highly nucleophilic boronate complex that readily undergoes transmetalation with the palladium(II) intermediate[4].
When utilizing 6-bromoimidazo[1,2-a]pyrazine hydrochloride , the substrate introduces a stoichiometric equivalent of acid into the reaction mixture. If standard base equivalents (e.g., 2.0 eq) are used, the initial acid-base neutralization will consume 1.0 equivalent of the base[5]. This drops the effective base concentration below the threshold required for efficient boronic acid activation, drastically slowing the transmetalation step. A slow transmetalation step allows competitive pathways to dominate, leading to catalyst aggregation (palladium black precipitation) and protodeborylation of the boronic acid[6]. Therefore, a minimum of 3.0 to 4.0 equivalents of base must be employed.
Catalyst and Ligand Dynamics
Imidazo[1,2-a]pyrazines possess multiple nitrogen atoms that can act as coordinating ligands, potentially chelating the palladium center and poisoning the catalyst[7]. To prevent this, a bidentate phosphine ligand with a large bite angle, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), is highly recommended. The steric bulk and strong coordination of the dppf ligand in
Pd(dppf)Cl2
protect the palladium center from off-target chelation by the substrate, ensuring a robust catalytic lifespan.
Biphasic Solvent Systems
Because the starting material is a polar salt and the product is a lipophilic free base, a biphasic solvent system is mandatory. A mixture of 1,4-Dioxane and Water (typically 4:1 or 5:1 v/v) is optimal[7]. The aqueous phase dissolves the inorganic base and facilitates the initial neutralization of the HCl salt, while the organic phase solubilizes the boronic acid, the palladium catalyst, and the growing concentration of the coupled product.
Caption: Mechanistic role of base equivalents in the catalytic cycle.
Quantitative Experimental Matrices
Table 1: Base Selection and Stoichiometry Guide
Base
Equivalents
Functional Role
Recommended Application
Na2CO3
(aq)
3.0 - 4.0
1 eq for HCl neutralization; 2-3 eq for transmetalation.
Bidentate ligand prevents catalyst poisoning by the imidazo[1,2-a]pyrazine nitrogen atoms[7].
Pd(PPh3)4
Toluene / EtOH /
H2O
80 - 90
Classic system; EtOH aids in bridging the polarity gap between the organic and aqueous phases[5].
Standard Operating Protocol (SOP)
This protocol is designed as a self-validating system . Each phase includes In-Process Controls (IPC) to verify that the chemical causality of the step has been achieved before proceeding.
Reagent Preparation & Setup
Charge the Reactor : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromoimidazo[1,2-a]pyrazine hydrochloride (1.0 eq) and the selected aryl/heteroaryl boronic acid (1.2 - 1.5 eq).
Solvent Addition : Add 1,4-Dioxane (typically 10 mL per gram of substrate).
Base Addition : Dissolve
Na2CO3
(3.5 eq) in distilled water (1/4 the volume of Dioxane) and add to the flask.
IPC Check 1 (Neutralization): The addition of the aqueous base should cause a slight exotherm and complete dissolution of the previously insoluble HCl salt into the biphasic mixture. The pH of the aqueous layer must test at > 8.0.
Degassing & Catalyst Addition
Deoxygenation : Sparge the biphasic mixture with ultra-pure Argon or Nitrogen for 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) peroxo complexes, killing the catalytic cycle.
Catalyst Introduction : Quickly add
Pd(dppf)Cl2
(0.05 eq, 5 mol%) under a positive counter-flow of inert gas.
Heating : Seal the flask and heat the biphasic mixture to 90 °C with vigorous stirring (to maximize the interfacial surface area between the aqueous base and organic reactants).
Reaction Monitoring & Workup
Reaction Monitoring : Stir for 2 to 12 hours.
IPC Check 2 (Completion): Sample the organic layer for LC-MS or TLC. The reaction is self-validating when the distinct bromine isotope pattern (m/z ~ 198/200) of the starting material completely disappears[1]. If the solution turns completely black (Pd precipitation) while starting material remains, the catalyst has died (likely due to insufficient base or oxygen ingress).
Quench and Extraction : Cool to room temperature. Dilute with Ethyl Acetate and Water. Separate the layers and extract the aqueous phase twice more with Ethyl Acetate.
Purification : Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (typically using a Dichloromethane/Methanol or Hexane/Ethyl Acetate gradient)[1].
Caption: Workflow for Suzuki coupling of HCl salt substrates.
Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines
Anticancer Research
URL:[Link]
Synthesis and Biological Evaluation of Aryl Amide Derivatives of Pyridine-Imidazo (1,2-A) Pyrazine-Oxazole As Anticancer Agents
Scribd
URL:[Link]
Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines
The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 6-Bromoimidazo[1,2-a]pyrazine Hydrochloride
Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Core The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its rigid, bicyclic structure...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its rigid, bicyclic structure and strategic placement of nitrogen atoms allow it to engage with a multitude of biological targets through specific, high-affinity interactions.[1][2] Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including potent inhibition of key signaling proteins like PI3K/mTOR and SHP2, as well as anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5][6]
The ability to strategically functionalize this core is paramount for developing novel therapeutics. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methodology for this purpose, enabling the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under relatively mild conditions.[7][8] This guide focuses on the 6-Bromoimidazo[1,2-a]pyrazine hydrochloride salt, a common and synthetically accessible starting material. We will explore the critical parameters, mechanistic underpinnings, and detailed protocols for its successful derivatization, providing researchers with the foundational knowledge to accelerate their discovery programs.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
At the heart of these transformations lies a well-defined catalytic cycle, which generally proceeds through three fundamental steps: oxidative addition, transmetalation (for C-C and C-N coupling), and reductive elimination.[8][9][10] The Pd(0) species is the active catalyst that initiates the cycle.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromoimidazo[1,2-a]pyrazine, forming a Pd(II) intermediate. This is often the rate-determining step.
Transmetalation/Ligand Exchange: The coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) transfers its organic group to the palladium center. For C-N coupling, this step involves the coordination of the amine to the palladium complex followed by deprotonation.
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9]
Caption: General Palladium Catalytic Cycle.
Practical Consideration: The Hydrochloride Salt
The starting material is provided as a hydrochloride salt, meaning the basic nitrogen atoms of the imidazopyrazine ring are protonated. This has two key implications:
Solubility: The salt form may have different solubility profiles compared to the free base.
Stoichiometry of Base: A sufficient amount of base must be used in the reaction to first neutralize the hydrochloride salt and liberate the free base in situ, with an additional excess required to facilitate the catalytic cycle itself. For every one equivalent of the starting material, at least one equivalent of base is consumed for neutralization before it can participate in the coupling reaction.
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, valued for its broad functional group tolerance and the low toxicity of its boron-based reagents.[9][11] It enables the synthesis of 6-aryl or 6-vinyl imidazo[1,2-a]pyrazines.
Causality Behind Component Selection
Catalyst System (Pd Source & Ligand): A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a phosphine ligand is common.[12] The ligand (e.g., PPh₃, or more specialized biarylphosphines like RuPhos for challenging couplings) stabilizes the Pd(0) active species and facilitates the oxidative addition step.[11] For many heteroaromatic systems, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ are also highly effective.
Base: A base is essential for activating the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[13] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard choices. Cesium carbonate is often used for more challenging couplings due to its higher solubility and basicity.[12]
Solvent: Aprotic polar solvents like 1,4-dioxane, DME, or toluene, often with the addition of water, are typically used. The aqueous component can enhance the rate of transmetalation.[14]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Application II: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira reaction is a highly reliable method for forming a C(sp²)-C(sp) bond, coupling the 6-bromo position with a terminal alkyne.[15][16] This transformation is invaluable for introducing rigid, linear linkers into molecules, often used as precursors for more complex structures.
Causality Behind Component Selection
Dual Catalyst System: The reaction classically employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[15][17] The palladium complex undergoes the main catalytic cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide is more reactive and readily undergoes transmetalation with the Pd(II) complex.
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves a dual purpose: neutralizing the HBr byproduct generated in the cycle and acting as the solvent.
Solvent: Anhydrous, deoxygenated solvents like THF, DMF, or the amine base itself are required to prevent side reactions and catalyst deactivation.
Protocol: General Procedure for Sonogashira Coupling
Application III: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the coupling of aryl halides with a wide range of primary and secondary amines.[20] This reaction is critical for installing amine pharmacophores at the C6 position of the imidazo[1,2-a]pyrazine core.
Causality Behind Component Selection
Catalyst System (Pd Source & Ligand): This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the challenging C-N reductive elimination step.[7] Ligands like XPhos, BrettPhos, or BINAP are commonly employed with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[20][21]
Base: A strong, non-nucleophilic base is crucial for deprotonating the amine coupling partner, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or cesium carbonate are typical choices.[22]
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard, as they are compatible with the strong bases used.
Caption: Experimental Workflow for Cross-Coupling.
Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk flask.
Add 6-Bromoimidazo[1,2-a]pyrazine hydrochloride.
Remove the flask from the glovebox. Add anhydrous, degassed toluene, followed by the amine coupling partner via syringe.
Seal the flask and heat the reaction mixture to 90–110 °C under an inert atmosphere.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.
Filter the mixture through a pad of Celite. Separate the organic layer from the filtrate.
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
References
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Salerno, M., et al. (2023). Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
A. El-Faham, et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Moroccan Journal of Heterocyclic Chemistry. Retrieved from [Link]
Hopkins, C. D., et al. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. Retrieved from [Link]
El-Sayed, M. F., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Retrieved from [Link]
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Retrieved from [Link]
(n.d.). Mechanism of palladium-catalyzed cross-coupling reactions between alkyl... ResearchGate. Retrieved from [Link]
Wally, H. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved from [Link]
Wang, Y., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. Retrieved from [Link]
Myadaraboina, S., et al. (2018). Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals. Retrieved from [Link]
Chen, T., et al. (n.d.). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. PMC. Retrieved from [Link]
Myadaraboina, S., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Retrieved from [Link]
(2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Retrieved from [Link]
(n.d.). Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. R Discovery. Retrieved from [Link]
(n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
Gembus, V., et al. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. ACS Publications. Retrieved from [Link]
(n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSSCOUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Moroccan Journal of Heterocyclic Chemistry. Retrieved from [Link]
Molander, G. A., & Biolatto, B. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Retrieved from [Link]
(n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
(2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
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(n.d.). highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Green Chemistry (RSC Publishing). Retrieved from [Link]
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(n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
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Application Notes: 6-Bromoimidazo[1,2-a]pyrazine Hydrochloride in Fragment-Based Drug Discovery
Strategic Overview & Mechanistic Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of an optimal starting scaffold is the most critical determinant of a program's success. 6-Bromoimidazo[1...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Mechanistic Rationale
In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of an optimal starting scaffold is the most critical determinant of a program's success. 6-Bromoimidazo[1,2-a]pyrazine hydrochloride (CAS: 2470441-27-9) has emerged as a highly privileged, low-molecular-weight building block, particularly for targeting the ATP-binding cassette of kinases [4].
As a Senior Application Scientist, I prioritize this specific salt form and substitution pattern for two fundamental mechanistic reasons:
The Hydrochloride Advantage (Solubility & Screening Fidelity): FBDD relies on biophysical screening techniques like Surface Plasmon Resonance (SPR) and ligand-observed NMR, which require fragment concentrations ranging from 100 µM to 2 mM. At these concentrations, the free base of imidazo[1,2-a]pyrazine often suffers from transient aggregation, leading to false positives or baseline drift. The hydrochloride salt ensures rapid dissolution, maintaining monomeric behavior in physiological buffers and ensuring high-fidelity kinetic data [4].
The C6-Bromine Vector (Fragment Growing): The imidazo[1,2-a]pyrazine core is a proven bioisostere for the adenine ring of ATP. Crystallographic data demonstrates that the nitrogen atoms (N1/N7) act as potent hydrogen bond acceptors, anchoring the fragment to the kinase hinge region (e.g., Met704 in DDR1 or Ala213/Thr217 in Aurora-A) [1][2]. Crucially, when bound in this orientation, the C6 position points directly toward the solvent-exposed channel or the DFG-out pocket. The bromine atom at C6 provides a highly reactive, orthogonal handle for palladium-catalyzed cross-coupling, allowing medicinal chemists to "grow" the fragment into adjacent pockets without disrupting the primary hinge-binding pharmacophore [3].
Core Workflows & Self-Validating Protocols
To successfully transition from a bare fragment to a potent lead compound, the workflow must integrate biophysical validation with precise synthetic elaboration.
Protocol A: Primary Fragment Screening via Surface Plasmon Resonance (SPR)
This protocol is designed to detect the low-affinity (high µM to mM) binding typical of unoptimized fragments while eliminating mass transport artifacts.
Step 1: Surface Preparation. Immobilize the target kinase (e.g., Aurora-A) onto a CM5 sensor chip via standard amine coupling to a density of ~3000 RU.
Causality: Amine coupling provides a rigid, covalently bound surface necessary to withstand the high injection volumes and DMSO concentrations required in fragment screening.
Self-Validation: Immobilize a reference protein (e.g., BSA) on Flow Cell 1. This reference channel is mandatory to subtract bulk refractive index changes caused by the DMSO solvent effect.
Step 2: Analyte Preparation. Dissolve 6-Bromoimidazo[1,2-a]pyrazine hydrochloride in 100% DMSO to a 50 mM stock, then dilute into the running buffer (e.g., PBS-P+ with 5% DMSO) to a top concentration of 1 mM.
Step 3: Injection and Kinetics. Inject the fragment across the sensor surface at a high flow rate (30 µL/min) for 60 seconds, followed by a 60-second dissociation phase.
Causality: High flow rates minimize mass transport limitations, which is critical for accurately resolving the ultra-fast on/off rates typical of low-molecular-weight fragments.
Step 4: System Validation. Inject a known high-affinity inhibitor (e.g., Staurosporine) at the beginning, middle, and end of the screening run.
Self-Validation: Consistent responses from the positive control confirm that the kinase retains its active, folded conformation throughout the rigorous screening campaign.
Protocol B: Fragment Growing via High-Throughput Suzuki-Miyaura Coupling
Once the fragment is validated, the C6-bromine is utilized to grow the molecule. This micro-scale protocol is optimized for rapid Structure-Activity Relationship (SAR) generation.
Step 1: Reaction Setup. In a microwave vial, combine 6-Bromoimidazo[1,2-a]pyrazine hydrochloride (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).
Causality: The excess K₂CO₃ serves a dual purpose: it neutralizes the hydrochloride salt of the starting fragment to free the base for coupling, and it activates the boronic acid to facilitate the transmetalation step. The biphasic solvent ensures the solubility of both the organic fragment and the inorganic base.
Step 2: Deoxygenation. Purge the vial with Argon for 5 minutes.
Causality: Oxygen rapidly oxidizes and deactivates the Pd(0) catalytic species, leading to incomplete conversion and homocoupling side-products.
Step 3: Microwave Irradiation. Heat the reaction at 100°C for 30 minutes in a microwave reactor.
Causality: Microwave heating provides rapid, uniform energy transfer, driving the reaction to completion quickly and minimizing the formation of debrominated side products that plague prolonged thermal heating.
Step 4: Analytical Validation. Monitor the crude reaction mixture via LC-MS.
Self-Validation: The reaction is deemed successful only when the isotopic doublet of the brominated starting material (m/z ~198/200) is completely consumed, and the target mass of the coupled product is the dominant peak.
Data Synthesis: Fragment-to-Lead Progression
The true power of the 6-bromoimidazo[1,2-a]pyrazine scaffold is its ability to maintain high Ligand Efficiency (LE) as molecular weight increases during lead optimization. The table below summarizes typical progression metrics observed when targeting kinases like Aurora-A and DDR1 [1][2].
Table 1: Fragment-to-Lead Optimization Metrics for Imidazo[1,2-a]pyrazine Derivatives
Development Stage
Compound Scaffold
Target Kinase
Binding Affinity (Kd/IC₅₀)
Ligand Efficiency (LE)
Molecular Weight (Da)
Initial Fragment
6-Bromoimidazo[1,2-a]pyrazine
Aurora-A
~450 µM
0.36
198.02
Grown Hit
C6-Aryl Imidazo[1,2-a]pyrazine
Aurora-A
8.7 nM
0.41
~310.15
Optimized Lead
3,6-Disubstituted Derivative
DDR1
23.8 nM
0.38
~425.20
Note: A Ligand Efficiency > 0.30 is generally considered the threshold for a highly druggable and optimized compound.
Biological Impact and Pathway Modulation
The ultimate goal of elaborating the 6-bromoimidazo[1,2-a]pyrazine fragment is to achieve potent, selective intracellular kinase inhibition. For instance, when optimized into an Aurora-A inhibitor, the compound competitively displaces ATP, halting the downstream phosphorylation cascade required for mitotic progression.
Mechanism of action for imidazo[1,2-a]pyrazine-derived Aurora-A inhibitors.
By strategically utilizing the C6-bromine vector, researchers can fine-tune the steric bulk and electronic properties of the molecule, driving selectivity toward specific kinase targets (such as Aurora-A over Aurora-B, or DDR1 over homologous receptor tyrosine kinases) and triggering targeted phenotypic outcomes like mitotic catastrophe [1][2].
References
Title: Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells
Source: ResearchGate
URL
Title: Design and Optimization of 3′-(Imidazo[1,2-a]pyrazin-3-yl)
Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK)
Title: 6-bromoimidazo[1,2-a]pyrazine hydrochloride — Chemical Substance Information
Source: NextSDS
URL
Application
Scale-up synthesis of 6-Bromoimidazo[1,2-a]pyrazine hydrochloride
An Application Note for the Scale-Up Synthesis of 6-Bromoimidazo[1,2-a]pyrazine Hydrochloride Abstract This document provides a comprehensive guide for the scale-up synthesis of 6-Bromoimidazo[1,2-a]pyrazine hydrochlorid...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Scale-Up Synthesis of 6-Bromoimidazo[1,2-a]pyrazine Hydrochloride
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 6-Bromoimidazo[1,2-a]pyrazine hydrochloride, a key intermediate in pharmaceutical research and development. The imidazo[1,2-a]pyrazine scaffold is a privileged structure found in numerous biologically active molecules, making robust and scalable synthetic routes to its derivatives highly valuable.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for transitioning from laboratory-scale to kilogram-scale production. It includes a detailed protocol, process optimization parameters, analytical quality control methods, and critical safety, health, and environmental (SHE) considerations tailored for researchers, chemists, and process development professionals.
Introduction and Scientific Background
The imidazo[1,2-a]pyrazine heterocyclic system is a cornerstone in medicinal chemistry, forming the core of compounds investigated for a wide range of therapeutic applications, including oncology and antiviral treatments.[2][4] The specific target of this guide, 6-Bromoimidazo[1,2-a]pyrazine, serves as a versatile building block. The bromine atom at the 6-position provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of diverse compound libraries for drug discovery.
The synthesis detailed herein is a variation of the well-established Tschitschibabin reaction, involving the condensation of an aminopyrazine with an α-halo carbonyl compound. This approach is favored for its efficiency and atom economy. This document outlines a scalable process that ensures high purity and consistent yields, addressing the common challenges encountered during scale-up, such as reaction control, impurity profiling, and safe handling of hazardous materials.
Reaction Scheme and Mechanism
The synthesis proceeds via a two-step, one-pot process: (1) SN2 reaction between 2-amino-5-bromopyrazine and chloroacetaldehyde, followed by (2) intramolecular cyclization to form the fused bicyclic imidazo[1,2-a]pyrazine ring system. The reaction is typically conducted in an alcoholic solvent, and the hydrochloride salt is formed in situ from the HCl generated during the cyclization.
Mechanism Explained:
The initial step involves the nucleophilic attack of the exocyclic amino group of 2-amino-5-bromopyrazine on the electrophilic carbonyl carbon of chloroacetaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (iminium ion). The crucial cyclization step occurs via an intramolecular nucleophilic attack from the endocyclic pyrazine nitrogen onto the carbon bearing the chlorine atom. This displacement of the chloride ion forms the five-membered imidazole ring, yielding the final product. The eliminated HCl protonates the basic nitrogen atom of the product, affording the stable hydrochloride salt.
Caption: A structured workflow for ensuring safety during synthesis.
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
[5]* Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes.
[5][6]* Respiratory Protection: If handling powders outside of a contained system, a NIOSH-approved respirator with appropriate cartridges is recommended.
[6]
Engineering Controls:
All operations should be performed in a well-ventilated laboratory, preferably within a walk-in fume hood, especially during the charging of reagents and discharging of the final product.
[7][8]* An emergency eyewash station and safety shower must be readily accessible.
[9][7]
Waste Disposal:
Waste streams should be segregated. Halogenated organic waste (from the reaction) should be collected separately from non-halogenated waste.
Aqueous waste should be neutralized before disposal.
All waste must be disposed of in accordance with local, state, and federal regulations.
[7]
References
MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemproc. Retrieved from [Link]
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439–36454. Retrieved from [Link]
ACS Publications. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web Conf., 92, 01001. Retrieved from [Link]
Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
ACS Publications. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc. Retrieved from [Link]
Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Retrieved from [Link]
Technical Support Center: Purification of 6-Bromoimidazo[1,2-a]pyrazine Hydrochloride
Welcome to the technical support center for the purification of 6-Bromoimidazo[1,2-a]pyrazine hydrochloride. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 6-Bromoimidazo[1,2-a]pyrazine hydrochloride. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this compound. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you overcome common purification challenges.
Understanding the Compound: Physicochemical Profile
Before initiating any purification protocol, a thorough understanding of the compound's properties is essential. 6-Bromoimidazo[1,2-a]pyrazine hydrochloride is a heterocyclic organic compound, and its hydrochloride salt form significantly influences its solubility profile, making it distinct from its freebase counterpart.
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[4] The core concept involves:
Dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution.
Cooling the solution slowly, which decreases the solubility of the desired compound, causing it to crystallize out of the solution.
Ensuring that the impurities either remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand by hot filtration if they are insoluble.[5]
The success of this technique hinges almost entirely on the selection of the correct solvent or solvent system.
Experimental Protocol: Recrystallization of 6-Bromoimidazo[1,2-a]pyrazine Hydrochloride
This protocol is a self-validating framework. The key is to first determine the ideal solvent through small-scale tests before committing the bulk of your material.
Part 1: Solvent Screening
The ideal solvent should dissolve the compound completely when hot but poorly when cold. For a hydrochloride salt, polar protic solvents are often a good starting point.
Selection: Choose a range of candidate solvents. Good starting points for this compound include: Methanol, Ethanol, Isopropanol, and Acetonitrile. For two-solvent systems, consider anti-solvents like Ethyl Acetate, Diethyl Ether, or Hexanes.
Testing:
Place ~10-20 mg of your crude 6-Bromoimidazo[1,2-a]pyrazine hydrochloride into several small test tubes.
To each tube, add a different solvent dropwise at room temperature. Note the solubility.
If the compound is insoluble at room temperature, heat the test tube gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid just dissolves.[6]
Once dissolved, allow the tube to cool to room temperature, then place it in an ice bath.
Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of purified crystals upon cooling.
Part 2: Recrystallization Workflow
Caption: General workflow for recrystallization.
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary.[6][7]
Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, particulates) in the hot solution, you must perform a hot gravity filtration. This involves pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5] This prevents the desired compound from crystallizing prematurely in the funnel.
Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[7]
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to rinse away any residual mother liquor containing impurities.[6]
Drying: Dry the purified crystals completely. This can be done by leaving them under vacuum on the filter funnel, followed by transfer to a vacuum oven or desiccator.
Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of 6-Bromoimidazo[1,2-a]pyrazine hydrochloride.
Caption: Decision tree for troubleshooting recrystallization.
Q1: My compound has "oiled out" into a gooey liquid instead of forming crystals. What should I do?
A1: "Oiling out" happens when the solid melts in the hot solvent and comes out of solution at a temperature above its own melting point.[9] This is common when the compound is significantly impure, lowering its melting point.
Immediate Action: Reheat the solution until the oil redissolves completely. Add a small amount of extra solvent (10-20% more volume) to increase the saturation temperature.[7][9]
Revised Cooling: Let the solution cool much more slowly. You can insulate the flask to slow down heat loss. This gives the molecules more time to arrange into a crystal lattice.
Alternative Solvents: If the problem persists, your chosen solvent's boiling point may be too high. A different solvent or a mixed-solvent system may be required.[7]
Q2: The solution has cooled, but no crystals have formed. What is wrong?
A2: This is a classic case of supersaturation, where the compound remains dissolved even though its solubility limit has been exceeded.[6][9] It can also mean you used far too much solvent.
Induce Crystallization:
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic rough edges provide a nucleation site for crystal growth to begin.[6][9]
Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a perfect template for further crystallization.[6]
Reduce Solvent Volume: If induction methods fail, you likely used too much solvent.[9] Gently heat the solution again and boil off a portion of the solvent. Then, repeat the cooling process. You can check the mother liquor for dissolved product by spotting a drop on a watch glass; significant residue after evaporation indicates high concentration.[8]
Q3: I performed the recrystallization, but my final yield is very low.
A3: A low yield is most often caused by using too much solvent, which keeps a large amount of your product dissolved in the mother liquor even when cold.[8][10]
Protocol Adherence: Ensure you are using the absolute minimum amount of hot solvent required to dissolve your compound.[6] Every excess drop will reduce your yield.
Thorough Cooling: Make sure the flask is left in the ice bath long enough (e.g., 30+ minutes) to maximize precipitation.
Washing Technique: Only wash the collected crystals with a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[6]
Second Crop: You can often recover more product by taking the mother liquor (the filtrate), reducing its volume by boiling, and re-cooling to obtain a "second crop" of crystals. Be aware this second crop may be less pure than the first.
Q4: The final crystals are still colored, or analysis shows they are not pure.
A4: This indicates that impurities were co-precipitated with your product.
Slow Down: The most common cause is cooling the solution too quickly. Rapid crystal growth can trap impurities within the crystal lattice.[8] Repeat the recrystallization and ensure the cooling process is slow and undisturbed.
Charcoal Treatment: If the impurity is colored, it can sometimes be removed by activated charcoal. After dissolving your crude product in the hot solvent, add a very small amount of decolorizing charcoal, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal before cooling.[4]
Re-crystallize: A second recrystallization is often necessary to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallizing 6-Bromoimidazo[1,2-a]pyrazine hydrochloride?
A1: There is no universal "best" solvent, as the optimal choice depends on the specific impurities present in your crude material. However, based on the structure (a polar, heterocyclic hydrochloride salt), ethanol or isopropanol are excellent starting points. They are polar enough to dissolve the salt when hot but are less polar than water, often allowing for good crystal formation upon cooling. A systematic solvent screen (as described in the protocol) is always the most reliable method.
Q2: How do I select solvents for a two-solvent recrystallization?
A2: A two-solvent (or mixed-solvent) system is used when no single solvent has the ideal solubility profile.[11] You need a pair of miscible solvents with opposing properties:
Solvent #1 (The "Good" Solvent): One in which your compound is highly soluble, even at room temperature (e.g., Methanol, Ethanol).
Solvent #2 (The "Anti-Solvent" or "Bad" Solvent): One in which your compound is very poorly soluble (e.g., Diethyl ether, Hexane, Ethyl Acetate).[7]
The procedure involves dissolving the compound in a minimum amount of hot Solvent #1, then adding Solvent #2 dropwise at the boiling point until the solution just becomes cloudy (the saturation point).[11] A drop of Solvent #1 can be added to clarify it before slow cooling. A common combination for hydrochloride salts is Ethanol/Ethyl Acetate.[12]
Q3: Why is it so important to cool the solution slowly?
A3: Slow cooling promotes the formation of large, well-defined crystals. This process is selective; the molecules of the desired compound have time to arrange themselves into a stable crystal lattice, excluding the differently shaped impurity molecules. Rapid cooling ("crashing out") traps impurities within the fast-forming solid, defeating the purpose of the purification.[8]
Q4: How can I confirm the purity of my recrystallized product?
A4: Several analytical methods can be used:
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. Compare your experimental value to the literature value.
Chromatography (TLC, HPLC): Thin-Layer Chromatography can give a quick qualitative assessment of purity. A single spot for the recrystallized material suggests high purity. High-Performance Liquid Chromatography (HPLC) provides a quantitative purity value.
Spectroscopy (NMR): ¹H NMR spectroscopy is an excellent tool to check for the presence of impurities. The absence of unexpected signals is a strong indicator of purity.
Google Patents. (n.d.). EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use. Retrieved March 20, 2026.
AK Scientific, Inc. (n.d.).
University of California, Irvine. (n.d.).
Amrita Vishwa Vidyapeetham. (n.d.).
Guidechem. (n.d.). 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid 1196154-13-8 wiki. Retrieved March 20, 2026.
Echemi. (n.d.).
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved March 20, 2026.
University of York. (n.d.).
University of California, Los Angeles. (n.d.).
ChemicalBook. (n.d.). 6-BROMO-8-METHOXYIMIDAZO[1,2-A]PYRAZINE. Retrieved March 20, 2026.
Fisher Scientific. (2012, November 23). SAFETY DATA SHEET - 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved March 20, 2026.
Fisher Scientific. (n.d.). 6,8-Dibromoimidazo[1,2-a]pyrazine, 95%, Thermo Scientific Chemicals 5 g. Retrieved March 20, 2026.
DSpace@MIT. (n.d.). 7.6.
Homework.Study.com. (n.d.).
ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Retrieved March 20, 2026.
TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved March 20, 2026.
RSC Publishing. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
Dergipark. (2011, January 1).
PubChemLite. (n.d.). 6-bromo-2-methylimidazo[1,2-a]pyrazine. Retrieved March 20, 2026.
SpectraBase. (n.d.). 6-bromo-8-ethoxyimidazo[1,2-a]pyrazine. Retrieved March 20, 2026.
Sigma-Aldrich. (n.d.).
Google Patents. (n.d.). CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile. Retrieved March 20, 2026.
Benchchem. (n.d.). Recrystallization techniques for purifying pyrazole compounds. Retrieved March 20, 2026.
PMC. (n.d.). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. Retrieved March 20, 2026.
Technical Support Center: Overcoming Low Yield in 6-Bromoimidazo[1,2-a]pyrazine Hydrochloride Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 6-bromoimidazo[1,2-a]pyrazine hydrochloride in high yields.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 6-bromoimidazo[1,2-a]pyrazine hydrochloride in high yields. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and p53 modulators [1]. However, classical condensation methods often report yields hovering around 59% due to competing side reactions and isolation challenges [2].
This guide moves beyond basic recipes. By understanding the thermodynamic and kinetic causality behind each step, we can transform a historically temperamental reaction into a robust, self-validating workflow.
Mechanistic Workflow & Causality Analysis
The foundational chemistry relies on the acid-catalyzed cyclodehydration of 2-aminopyrazines with α-halo carbonyls [3]. In this specific synthesis, 5-bromopyrazin-2-amine is reacted with 2-bromo-1,1-diethoxyethane. The reaction is a cascade: acid-catalyzed acetal hydrolysis generates the highly reactive bromoacetaldehyde in situ, which then undergoes N-alkylation and cyclization with the pyrazine amine.
Understanding where this cascade fails is the key to optimizing your yield.
Mechanistic workflow and critical failure points in 6-bromoimidazo[1,2-a]pyrazine synthesis.
Troubleshooting FAQs
Logical troubleshooting matrix for diagnosing and resolving synthesis yield bottlenecks.
Q1: Why am I seeing a large amount of unreacted 5-bromopyrazin-2-amine despite prolonged heating?Causality: The acetal (2-bromo-1,1-diethoxyethane) requires a sufficient concentration of water and acid to hydrolyze into the reactive bromoacetaldehyde. If you are using anhydrous conditions or insufficient aqueous HBr, the hydrolysis rate drops below the condensation rate, stalling the reaction.
Solution: Ensure you are using 48% aqueous HBr (at least 2.5 equivalents) in a miscible solvent like isopropanol (IPA) to maintain a homogeneous catalytic environment [2].
Q2: The reaction mixture turns into an opaque black tar, and my isolated yield is <20%. What causes this degradation?Causality: Bromoacetaldehyde is an unhindered, highly electrophilic aldehyde. At temperatures exceeding 85°C, it rapidly undergoes self-condensation and polymerization rather than reacting with the pyrazine amine.
Solution: Cap your reaction temperature strictly at 80°C. Furthermore, add the acetal dropwise over 30 minutes to keep the steady-state concentration of bromoacetaldehyde low, favoring the bimolecular cyclization over unimolecular polymerization.
Q3: I have successfully formed the free base, but my yield drops drastically during hydrochloride salt formation. How can I improve recovery?Causality: The protonated imidazo[1,2-a]pyrazine core has massive hydration energy, making it highly soluble in aqueous or polar media. If you use aqueous HCl or ethanol for salt formation, the product will remain dissolved in the mother liquor.
Solution: Shift to a strictly anhydrous system. Dissolve the free base in dry ethyl acetate (EtOAc) and precipitate the salt using 4.0 M anhydrous HCl in dioxane.
Validated Step-by-Step Protocol
To guarantee reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Step 1: In Situ Hydrolysis and Cyclodehydration
Suspend 5-bromopyrazin-2-amine (1.0 eq) in isopropanol (0.2 M concentration).
Add 48% aqueous HBr (2.5 eq). The suspension will clear as the amine is protonated.
Heat the mixture to exactly 80°C.
Add 2-bromo-1,1-diethoxyethane (2.0 eq) dropwise over 30 minutes. Maintain heating for 3 hours.
Causality: Dropwise addition prevents the buildup of bromoacetaldehyde, suppressing tar formation. IPA boils near 82°C, acting as a natural thermal buffer.
Validation Check: Spot the reaction on TLC (EtOAc:Hexane 1:1, UV 254 nm). The starting amine (
Rf≈0.4
) must completely disappear, replaced by a highly UV-active spot (
Rf≈0.8
). The solution should be amber, not opaque black.
Step 2: Free Base Isolation
Cool the reaction to room temperature and concentrate under reduced pressure to remove IPA.
Dilute the residue in EtOAc and water (1:1 v/v).
Slowly add saturated aqueous
NaHCO3
while stirring vigorously.
Causality: The imidazo[1,2-a]pyrazine core must be fully deprotonated to partition into the organic phase. However, excessive base (e.g., NaOH) can cause hydrolytic ring-opening.
Validation Check: The aqueous phase must test strictly at pH 7.5–8.0 using a calibrated pH meter or narrow-range pH paper. If the pH is correct, extraction with EtOAc will leave a colorless aqueous layer.
Step 3: Anhydrous Hydrochloride Salt Formation
Dry the combined EtOAc organic layers over anhydrous
Na2SO4
, filter, and concentrate to a minimal volume.
Redissolve the crude free base in dry EtOAc (10 mL per gram of product).
Place the flask in an ice bath (0°C).
Dropwise, add 4.0 M HCl in dioxane (1.2 eq).
Causality: The absence of water forces the immediate crystallization of the highly polar hydrochloride salt, preventing yield loss to the mother liquor.
Validation Check: A white to off-white precipitate must form immediately upon the addition of the acid. The supernatant should show no product remaining by TLC. Filter the solid and wash with cold ether.
Quantitative Yield Analysis
By shifting from classical literature conditions to our optimized, self-validating protocol, researchers consistently observe a dramatic reduction in batch-to-batch variability and an absolute yield increase of over 25%.
Parameter
Standard Literature Protocol
Optimized Support Center Protocol
Acid Catalyst
48% aq. HBr (1.0 eq)
48% aq. HBr (2.5 eq)
Addition Method
All-at-once
Dropwise over 30 mins
Temperature
Reflux (>90°C)
Strictly capped at 80°C
Workup pH
Unmonitored
Strictly pH 7.5–8.0
Salt Formation
Aqueous HCl / EtOH
Anhydrous HCl in Dioxane / EtOAc
Typical Yield
45% – 59%
82% – 88%
References
Sharma, R., et al. "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry (2021).[Link]
Bazin, M. A., et al. "Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines." Anticancer Research 36.4 (2016): 1621-1630.[Link]
Lumma, W. C. Jr., et al. "Piperazinylimidazo[1,2-a]pyrazines with selective affinity for in vitro alpha-adrenergic receptor subtypes." Journal of Medicinal Chemistry 26.3 (1983): 357-363.[Link]
Troubleshooting
Technical Support Center: Optimizing Suzuki Coupling with 6-Bromoimidazo[1,2-a]pyrazine Hydrochloride
Welcome to the technical support resource for researchers utilizing 6-Bromoimidazo[1,2-a]pyrazine hydrochloride in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth, practical solutions...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for researchers utilizing 6-Bromoimidazo[1,2-a]pyrazine hydrochloride in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of advanced intermediates. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the fundamental principles that govern reaction success, enabling you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction with 6-Bromoimidazo[1,2-a]pyrazine hydrochloride is not working. I see no product formation. What is the most common oversight?
The most frequent issue when using the hydrochloride salt of a nitrogen-containing heterocycle is overlooking the need for an additional equivalent of base. Your starting material is an acid salt. The initial equivalent of base is consumed in an acid-base neutralization reaction to free the imidazo[1,2-a]pyrazine nitrogen base. Only after this neutralization can a second equivalent of base participate in the catalytic cycle to activate the boronic acid for transmetalation.[1][2]
Core Recommendation: Always use at least two equivalents of base : one for neutralization and one for the catalytic reaction. In practice, using 2.5 to 3.0 equivalents is a robust starting point to ensure the catalytic cycle proceeds efficiently.
Q2: What is the best palladium catalyst and ligand combination for a challenging heteroaryl bromide like this?
While classic catalysts like Pd(PPh₃)₄ can work, they are often suboptimal for electron-deficient or coordinating heterocycles. The nitrogen atoms in the imidazo[1,2-a]pyrazine core can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[3][4][5] To overcome this, highly active catalyst systems employing bulky, electron-rich ligands are strongly recommended.
Core Recommendation: Utilize modern catalyst systems known for their high activity with heteroaryl halides.[6] Excellent starting points include:
Buchwald-type ligands: SPhos or XPhos, typically used with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands promote fast reductive elimination and stabilize the active monoligated palladium species.[7]
Palladium pre-catalysts: Using pre-formed, air-stable pre-catalysts like SPhos G3 or XPhos G3 simplifies reaction setup and ensures the efficient generation of the active Pd(0) species.
DPPF-based catalysts: Pd(dppf)Cl₂ is a reliable and widely used catalyst for a broad range of Suzuki couplings, including those with heteroaryl substrates, due to its good balance of stability and activity.[8]
Q3: Which base should I choose, and what are the trade-offs?
The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][9] The choice of base can significantly affect reaction rate and the prevalence of side reactions.
Core Recommendation: Potassium phosphate (K₃PO₄) is often an excellent first choice. It is a moderately strong base with good solubility in the aqueous phase of common solvent systems, effectively promoting the reaction while being less harsh than hydroxide bases, which can sometimes promote side reactions like debromination.[10]
Base
Typical Equivalents
Advantages
Potential Disadvantages
K₃PO₄
2.5 - 3.0
Excellent general-purpose base, good for sensitive substrates.
Can be slower than stronger bases.
K₂CO₃ / Cs₂CO₃
2.5 - 3.0
Widely used, effective, and cost-efficient. Cesium carbonate is more soluble and often provides better results.[2]
Can be less effective for very challenging couplings.
KF
2.5 - 3.0
Mild base, useful for substrates with base-labile functional groups.[9]
Generally lower reactivity.
KOtBu / NaOH
2.5 - 3.0
Very strong bases, can accelerate sluggish reactions.[11]
High risk of promoting side reactions like debromination and substrate decomposition.[10]
Q4: What are the optimal solvent and temperature conditions?
A biphasic solvent system is standard for Suzuki couplings, as it allows the inorganic base to be dissolved in the aqueous phase while the organic starting materials and catalyst reside in the organic phase.
Core Recommendation: A mixture of an ethereal solvent and water, such as 1,4-Dioxane/H₂O or THF/H₂O (typically in a 4:1 to 10:1 ratio), is a robust starting point. Elevated temperatures, usually between 80-100 °C , are necessary to drive the reaction to completion.[4] It is critical to thoroughly degas the solvent mixture before adding the catalyst to prevent oxygen from deactivating the Pd(0) species.[12]
Troubleshooting Guide
Problem: Low or No Conversion
Q: My starting material is mostly unreacted, and I've confirmed I'm using enough base. What should I check next?
This scenario often points to an inactive catalyst. The active Pd(0) species is sensitive to oxygen.[13]
Action 1: Rigorously Degas Your Reaction. Ensure all solvents are sparged with an inert gas (Nitrogen or Argon) for 15-30 minutes before use. Assemble your reaction under an inert atmosphere.[12]
Action 2: Verify Catalyst and Ligand Quality. Palladium catalysts and phosphine ligands can degrade over time. Use a fresh batch or a reliable pre-catalyst. Phosphine ligands can oxidize, which inhibits their ability to coordinate to palladium.
Action 3: Increase Temperature. If the reaction is clean but sluggish, increasing the temperature to 100-110 °C (if the solvent allows) can overcome the activation energy barrier for the oxidative addition step.
Problem: Significant Side Product Formation
Q: I'm observing a significant amount of imidazo[1,2-a]pyrazine (debrominated starting material). How can I prevent this?
This side reaction, known as hydrodehalogenation or debromination, occurs when the aryl halide is converted to an arene.[10] It is often promoted by strong bases or hydride sources in the reaction mixture.
Action 1: Switch to a Milder Base. If you are using a strong base like NaOH or KOtBu, switch to K₃PO₄ or Cs₂CO₃. These are less likely to generate species that facilitate debromination.[10]
Action 2: Screen Ligands. The ligand can influence the relative rates of the desired coupling versus debromination. A ligand screen may reveal a system that favors the productive pathway.
Q: My main impurity is a biaryl dimer of my boronic acid (homocoupling). What's causing this and how do I stop it?
Homocoupling is primarily caused by the presence of oxygen, which can lead to the formation of Pd(II) species that catalyze the dimerization of the boronic acid.[12][14][15]
Action 1: Improve Degassing Technique. This is the most critical factor. Ensure your "freeze-pump-thaw" or inert gas sparging technique is effective. The reaction must be maintained under a positive pressure of Nitrogen or Argon.[12]
Action 2: Use a Pd(0) Pre-catalyst. Starting with a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) state. Inefficient reduction can leave residual Pd(II), which promotes homocoupling. Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that cleanly generates Pd(0) can minimize this issue.[12]
Q: My boronic acid seems to be decomposing during the reaction, leading to low yields. How can I minimize this?
This is likely protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[16] Heteroaryl boronic acids are particularly susceptible to this side reaction, which is often accelerated by high temperatures and aqueous basic conditions.[3][5][17]
Action 1: Use Fresh Boronic Acid. Boronic acids can degrade upon storage. Use a high-purity, fresh sample.
Action 2: Use a More Stable Boronic Acid Derivative. If protodeboronation is severe, consider switching to a more stable boronate ester, such as a pinacol ester (Bpin) or a MIDA boronate. These release the boronic acid slowly into the reaction medium, keeping its instantaneous concentration low and minimizing decomposition.[12]
Action 3: Minimize Reaction Time. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to the harsh conditions.
Visualizations and Diagrams
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[18]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Low Yield
This decision tree provides a systematic approach to diagnosing and solving issues leading to poor reaction outcomes.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Experimental Protocols
General Protocol for Suzuki Coupling
This is a starting point protocol and should be optimized for each specific boronic acid partner.
Reaction Setup: To a dry reaction vial or flask equipped with a magnetic stir bar, add 6-Bromoimidazo[1,2-a]pyrazine hydrochloride (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).
Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 5:1, to achieve a concentration of ~0.1 M with respect to the limiting reagent).
Catalyst Addition: Add the palladium source (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if necessary. If using a pre-catalyst, add it directly.
Reaction: Place the sealed reaction vessel in a pre-heated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
Suzuki coupling reaction in chemistry - Aakash Institute. Available at: [Link]
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene - The Journal of Organic Chemistry. Available at: [Link]
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]
Protodeboronation - Wikipedia. Available at: [Link]
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes - ACS Catalysis. Available at: [Link]
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts - Organic Process Research & Development. Available at: [Link]
Organoborane coupling reactions (Suzuki coupling) - PMC. Available at: [Link]
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC. Available at: [Link]
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction - ACS Omega. Available at: [Link]
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - MDPI. Available at: [Link]
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design - ResearchGate. Available at: [Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. Available at: [Link]
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - Journal of the American Chemical Society. Available at: [Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science. Available at: [Link]
Why am I getting low yield for my Suzuki coupling reaction? - Reddit. Available at: [Link]
Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - The Journal of Organic Chemistry. Available at: [Link]
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES - Arkivoc. Available at: [Link]
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. Available at: [Link]
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure - Journal of the American Chemical Society. Available at: [Link]
Troubleshooting guide for the synthesis of 6-Bromoimidazo[1,2-a]pyrazine derivatives
Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine Derivatives Welcome to the technical support center for the synthesis of 6-bromoimidazo[1,2-a]pyrazine derivatives. This guide is designed for research...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine Derivatives
Welcome to the technical support center for the synthesis of 6-bromoimidazo[1,2-a]pyrazine derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Imidazo[1,2-a]pyrazines are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The 6-bromo substitution, in particular, serves as a versatile synthetic handle for further functionalization, making its reliable synthesis a critical step in many discovery programs.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of 6-bromoimidazo[1,2-a]pyrazine derivatives, which are typically formed via the condensation of 2-amino-5-bromopyrazine with an α-haloketone.
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Caption: Troubleshooting Decision Tree for Synthesis.
Question 1: My reaction has a very low yield or did not proceed at all. What are the likely causes?
Answer: This is a common issue that can typically be traced back to two primary areas: reagent quality and reaction conditions.
Reagent Integrity:
2-Amino-5-bromopyrazine: The purity of this starting material is crucial. It is often prepared by the bromination of 2-aminopyrazine. Incomplete bromination will leave starting material, while over-bromination can lead to dibrominated species that may not react as desired. It is recommended to verify the purity by ¹H NMR and melting point before use.
α-Haloketones (e.g., 2-bromoacetophenone): These reagents are known lachrymators and can be unstable upon storage.[3] They can undergo self-condensation or decomposition, especially in the presence of moisture or light. It is highly advisable to use freshly opened or recently purchased α-haloketones. If in doubt, their purity can be checked via ¹H NMR; the benzylic protons next to the bromine are a key diagnostic signal.
Reaction Conditions:
Solvent: The choice of solvent is critical for the solubility of the starting materials and for facilitating the bimolecular reaction. Alcohols such as ethanol or isopropanol are frequently used, often at reflux temperatures.[4] In cases of poor solubility, a more polar aprotic solvent like N,N-Dimethylformamide (DMF) can be effective, though this may require more rigorous purification.
Temperature: The condensation and subsequent cyclization generally require heat. If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing the temperature to the reflux point of the solvent can significantly increase the reaction rate. Monitor the reaction by TLC or LC-MS to avoid decomposition at excessive temperatures.
Question 2: My reaction mixture turned dark, and I have a complex mixture of products with significant tar formation. What went wrong?
Answer: Dark coloration and tar formation are usually indicative of decomposition or polymerization side-reactions.
Causality: This often occurs when the reaction temperature is too high for the stability of the reactants or the product. The imidazo[1,2-a]pyrazine core is aromatic and generally stable, but the starting materials, particularly the α-haloketone, can be sensitive.
Troubleshooting Steps:
Reduce Temperature: Attempt the reaction at a lower temperature for a longer period. Even if the reaction is slower, a cleaner profile and higher isolated yield of the desired product can often be achieved.
Control Reagent Addition: Instead of adding all reagents at once, consider dissolving the 2-amino-5-bromopyrazine in the solvent, heating it to the target temperature, and then adding the α-haloketone solution dropwise over a period of time. This maintains a low instantaneous concentration of the sensitive reagent, minimizing side reactions.
Degas the Solvent: Although not always necessary, removing dissolved oxygen by bubbling nitrogen or argon through the solvent before starting the reaction can sometimes prevent oxidative side reactions that lead to colored impurities.
Question 3: I've formed a product, but I'm struggling with its purification. What strategies can I use?
Answer: Purification challenges often arise from byproducts with similar polarity to the desired product or from the product's own physical properties.
Column Chromatography:
If your product is streaking or inseparable from an impurity on silica gel, consider switching the mobile phase. A common starting point is a gradient of ethyl acetate in hexanes. Adding a small amount (~1%) of triethylamine (Et₃N) to the mobile phase can deactivate acidic sites on the silica gel, often leading to sharper peaks for nitrogen-containing heterocyclic compounds.
If silica gel fails, consider using neutral alumina as the stationary phase, which can offer different selectivity.
Crystallization:
Crystallization is an excellent method for obtaining highly pure material. The key is finding a suitable solvent system. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Screening: Test a range of solvents, from non-polar (hexanes, toluene) to polar aprotic (ethyl acetate, acetone) and polar protic (ethanol, isopropanol). If a single solvent is not effective, try a binary solvent system (e.g., dissolving the crude product in a minimal amount of a hot "good" solvent like ethanol and then slowly adding a "poor" solvent like water or hexanes until turbidity appears, then allowing it to cool).
Acid-Base Extraction:
The imidazo[1,2-a]pyrazine core is basic. You can sometimes purify it by dissolving the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and washing it with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and back-extracted with an organic solvent to recover the purified product. Caution: Be sure your target molecule is stable to these pH changes.
Problem Summary
Potential Cause
Recommended Solution
Low Conversion
Reagent decomposition; Insufficient temperature.
Use fresh α-haloketone; Increase reaction temperature and monitor by TLC/LC-MS.
Tar Formation
Reaction temperature too high; High reagent concentration.
Reduce temperature; Add α-haloketone dropwise.
Difficult Purification
Co-eluting impurities; Poor crystallization.
Add Et₃N to chromatography eluent; Switch to alumina; Screen various crystallization solvents.
Regioisomer Formation
Use of an unsymmetrical α-haloketone.
Expect a mixture; Separation may require careful chromatography or HPLC. Confirm structures by 2D NMR.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 6-bromoimidazo[1,2-a]pyrazines?
A1: The most common synthesis is a variation of the Tschitschibabin reaction. It proceeds in two main steps:
Sɴ2 Alkylation: The more nucleophilic ring nitrogen of 2-amino-5-bromopyrazine attacks the α-carbon of the haloketone, displacing the halide to form an N-alkylated intermediate.
Intramolecular Cyclization & Dehydration: The exocyclic amino group then attacks the carbonyl carbon of the ketone. The resulting hemiaminal intermediate readily dehydrates under the heated reaction conditions to form the aromatic imidazole ring.
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Caption: General Reaction Mechanism.
Q2: How is the key starting material, 2-amino-5-bromopyrazine, typically prepared?
A2: 2-Amino-5-bromopyrazine is synthesized by the electrophilic bromination of 2-aminopyrazine. Common brominating agents include N-Bromosuccinimide (NBS) or molecular bromine (Br₂). The directing effect of the amino group favors substitution at the 5-position. The reaction is often carried out in a chlorinated solvent like dichloromethane or in an acid like sulfuric acid. Careful control of stoichiometry is required to prevent the formation of dibrominated byproducts.
Q3: Can I introduce substituents at other positions during this synthesis?
A3: Yes. The substitution pattern of the final product is dictated by the starting materials.
C2-Position: The substituent at the C2-position of the imidazo[1,2-a]pyrazine ring comes directly from the α-haloketone. Using 2-bromo-1-phenylethan-1-one (phenacyl bromide) will yield a 2-phenyl derivative. Using 1-bromopropan-2-one will yield a 2-methyl derivative.
C3-Position: The C3-position is typically unsubstituted in this reaction. However, it can be functionalized later via electrophilic substitution (e.g., iodination or bromination).
Q4: What are the key analytical signatures to confirm the formation of the 6-bromoimidazo[1,2-a]pyrazine product?
A4: A combination of NMR spectroscopy and mass spectrometry is essential.
¹H NMR: Look for the disappearance of the broad -NH₂ signal from the starting material. You should see characteristic signals for the protons on the heterocyclic core. Typically, H-5, H-7, and H-8 will appear as singlets or doublets in the aromatic region (usually >7.5 ppm). The C2-substituent will also have its own distinct signals.
¹³C NMR: The number of carbon signals should match the expected structure. The chemical shifts of the bridgehead carbons and the carbon bearing the bromine (C-6) are diagnostic.
Mass Spectrometry (MS): The most telling feature is the isotopic pattern of the molecular ion. Due to the presence of one bromine atom, you should observe two peaks of nearly equal intensity (the M+ and M+2 ions), separated by 2 m/z units. This is a definitive signature for a monobrominated compound.
Detailed Experimental Protocol
Synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyrazine
This protocol is a representative example and may require optimization for different substrates.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-bromopyrazine (1.0 eq).
Add isopropanol (or ethanol) to form a suspension (approx. 0.1-0.2 M concentration).
Add 2-bromo-1-phenylethan-1-one (1.05 eq) to the flask.
Heat the reaction mixture to reflux (typically 80-90 °C) and stir.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-amino-5-bromopyrazine is consumed (typically 4-12 hours).
Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.
Slowly add saturated aqueous NaHCO₃ solution to the mixture to neutralize any HBr formed during the reaction. Stir for 15-20 minutes.
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction solvent).
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude solid by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel (e.g., using a gradient of 0-40% ethyl acetate in hexanes) to yield the pure 6-bromo-2-phenylimidazo[1,2-a]pyrazine.
References
Synthesis of 2-Amino-5-bromopyridine . ResearchGate. [Link]
A kind of preparation method of 2- amino -5- bromopyridine.
Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II) . Journal of the Chemical Society, Dalton Transactions. [Link]
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A . TSI Journals. [Link]
Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors . Journal of Medicinal Chemistry. [Link]
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW . MDPI. [Link]
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines . ResearchGate. [Link]
Preparation method of 2-amino-5-bromopyrimidine compound.
A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase . PMC. [Link]
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review . ResearchGate. [https://www.researchgate.net/publication/379430154_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde . CNR-IRIS. [Link]
Synthesis of imidazo[1,2-a]pyridines . Organic Chemistry Portal. [Link]
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis . PMC. [Link]
Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines . Jordan Journal of Chemistry. [Link]
Amino Acid-Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde: Theoretical and Experimental Insight . I.R.I.S.. [Link]
Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
A Comparative Guide to Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Scaffolds in Drug Design
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the entire drug discovery cascade. Among the myriad of options, fused nitrogen-containing he...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the entire drug discovery cascade. Among the myriad of options, fused nitrogen-containing heterocycles have proven to be particularly fruitful. This guide provides an in-depth, objective comparison of two prominent and structurally related scaffolds: imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine. While differing by only a single nitrogen atom in the six-membered ring, these scaffolds exhibit distinct physicochemical, biological, and synthetic profiles that every drug design professional should understand.
This analysis is grounded in experimental data and established literature, designed to equip researchers with the insights needed to rationally select the appropriate scaffold for their specific therapeutic target and desired drug-like properties.
Structural and Physicochemical Properties: A Tale of Two Nitrogens
The core difference between the two scaffolds lies in the placement of a nitrogen atom within the six-membered ring. Imidazo[1,2-a]pyridine contains a pyridine ring fused to the imidazole, whereas imidazo[1,2-a]pyrazine incorporates a pyrazine ring. This seemingly subtle change has significant implications for the electronic and physicochemical properties of the molecule.
The additional nitrogen atom in the pyrazine ring of the imidazo[1,2-a]pyrazine scaffold acts as an electron-withdrawing group, which lowers the overall electron density of the bicyclic system compared to its pyridine counterpart. This directly impacts properties such as basicity (pKa) and lipophilicity (logP).
Caption: Core structures of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine.
The electron-withdrawing nature of the second nitrogen in the imidazo[1,2-a]pyrazine ring generally leads to a lower pKa, making it less basic than the corresponding imidazo[1,2-a]pyridine.[1] This can be a critical factor in drug design, influencing salt formation, aqueous solubility, and potential off-target interactions with aminergic GPCRs. Furthermore, the additional nitrogen provides another potential hydrogen bond acceptor site, which can be exploited in ligand-receptor interactions but may also increase the polar surface area (PSA), potentially affecting cell permeability.
Table 1: Comparative Physicochemical Properties of Parent Scaffolds
The second nitrogen in the pyrazine ring is electron-withdrawing, reducing the basicity of the ring system.
Hydrogen Bond Acceptors
2
3
The additional ring nitrogen in the pyrazine moiety.
Reactivity
Prone to electrophilic substitution, primarily at the C3 position.[3]
Also undergoes electrophilic substitution at C3, but the ring is more electron-deficient.[4]
The pyrazine ring is more deactivating towards electrophilic attack than the pyridine ring.[4]
Biological Activity and Therapeutic Applications: Overlapping Targets, Divergent Opportunities
Both scaffolds are recognized as "privileged structures" in medicinal chemistry, appearing in numerous biologically active compounds.[5][6] Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, particularly kinases.
Imidazo[1,2-a]pyridine: This scaffold is arguably more established, with several marketed drugs to its name.[3][7] Its applications are broad and include:
CNS Agents: As positive allosteric modulators of GABA-A receptors, leading to sedative-hypnotic and anxiolytic drugs like Zolpidem and Alpidem.[3]
Kinase Inhibitors: The scaffold is a common core for inhibitors of various kinases, including PI3K/mTOR and ALK2.[8][9]
Antituberculosis Agents: Next-generation anti-TB drugs have been developed from this scaffold.
Anticancer Agents: Derivatives have shown potent antiproliferative activity against various cancer cell lines, including melanoma.[10] It has also been explored for developing covalent KRAS G12C inhibitors.[11]
Imidazo[1,2-a]pyrazine: While less represented in marketed drugs, the imidazo[1,2-a]pyrazine scaffold is a highly active area of research and has demonstrated significant potential, often in similar therapeutic areas to its pyridine analogue.
Kinase Inhibitors: It is a potent scaffold for Aurora kinase and CDK9 inhibitors, demonstrating significant anticancer potential.[12][13]
Antiviral Agents: Certain derivatives have been investigated as inhibitors of human coronavirus.[12]
ENPP1 Inhibitors: Recently, potent and selective inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) have been developed for cancer immunotherapy applications.[14]
Cardiotonic Agents: The scaffold has been shown to possess inotropic activity, similar to some related imidazopyridine isomers.[15]
The choice between the two often comes down to fine-tuning properties. For instance, in a direct comparison for antiproliferative activity against melanoma, derivatives of both scaffolds yielded compounds with potent, submicromolar IC50 values.[10] This highlights that both are viable starting points, with the ultimate selection depending on the specific structure-activity relationship (SAR) and the desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The additional nitrogen in the imidazo[1,2-a]pyrazine can serve as a "metabolic blocker" or alter the vector of substituents, providing a valuable tool for scaffold hopping and lead optimization.
Synthetic Accessibility: A Common, Efficient Pathway
A significant advantage for the comparative study and utilization of these scaffolds is their accessibility through similar and efficient synthetic routes. One of the most powerful methods for constructing 3-amino substituted derivatives of both scaffolds is the Groebke-Blackburn-Bienaymé (GBB) reaction .[5][16][17][18] This one-pot, three-component reaction provides a rapid and atom-economical route to highly decorated products.
The causality behind the GBB reaction's utility is its convergence. Instead of a linear synthesis requiring multiple steps of protection and deprotection, three distinct building blocks—an amino-azine (2-aminopyridine or 2-aminopyrazine), an aldehyde, and an isocyanide—are combined in a single step. This allows for the rapid generation of compound libraries for screening by simply varying each component.
Caption: General workflow for the Groebke-Blackburn-Bienaymé (GBB) reaction.
The reaction typically proceeds under mild conditions and can be catalyzed by various Lewis or Brønsted acids.[16][19] The choice of catalyst and solvent can be optimized to achieve high yields for a diverse range of substrates.[16] This synthetic tractability makes both scaffolds highly attractive for exploration in drug discovery programs.
Experimental Protocols: A Comparative Synthesis via GBB Reaction
To provide a practical comparison, the following section details a representative, side-by-side protocol for the synthesis of a 3-amino derivative of each scaffold using the GBB reaction. The self-validating nature of this protocol lies in its application to both starting materials under similar conditions, allowing for a direct comparison of reactivity and yield.
Objective: To synthesize N-cyclohexyl-2-phenylimidazo[1,2-a]pyridin-3-amine and N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine via a Lewis acid-catalyzed GBB reaction.
To a 25 mL round-bottom flask, add 2-aminopyridine (94 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), and Sc(OTf)₃ (24.5 mg, 0.05 mmol, 5 mol%).
To a 25 mL round-bottom flask, add 2-aminopyrazine (95 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), and Sc(OTf)₃ (24.5 mg, 0.05 mmol, 5 mol%).
The amino-azine and aldehyde are pre-mixed to facilitate the formation of the Schiff base intermediate upon addition of the catalyst. Sc(OTf)₃ is an effective Lewis acid catalyst for this transformation.
2. Solvent & Reagent Addition
Add methanol (5 mL) to the flask and stir the mixture at room temperature for 10 minutes.
Add methanol (5 mL) to the flask and stir the mixture at room temperature for 10 minutes.
Methanol is a common solvent for GBB reactions, effectively dissolving the reactants and intermediates.
3. Isocyanide Addition
Add cyclohexyl isocyanide (109 mg, 1.0 mmol) to the reaction mixture.
Add cyclohexyl isocyanide (109 mg, 1.0 mmol) to the reaction mixture.
The isocyanide is added last as it is the key nucleophile that traps the activated Schiff base intermediate, initiating the cyclization cascade.
4. Reaction
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
Room temperature is often sufficient for the GBB reaction, offering a mild and energy-efficient process. Reaction times can vary based on substrate reactivity.
5. Work-up
Concentrate the reaction mixture under reduced pressure. Partition the residue between EtOAc (20 mL) and saturated NaHCO₃ solution (20 mL).
Concentrate the reaction mixture under reduced pressure. Partition the residue between EtOAc (20 mL) and saturated NaHCO₃ solution (20 mL).
The basic wash neutralizes the Lewis acid catalyst and removes any acidic byproducts. EtOAc is the extraction solvent.
6. Extraction
Separate the layers and extract the aqueous layer with EtOAc (2 x 15 mL). Combine the organic layers.
Separate the layers and extract the aqueous layer with EtOAc (2 x 15 mL). Combine the organic layers.
Ensures complete recovery of the product from the aqueous phase.
7. Drying & Filtration
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Brine wash removes residual water, and MgSO₄ is the drying agent.
8. Purification
Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/EtOAc) to yield the pure product.
Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/EtOAc) to yield the pure product.
Chromatography separates the desired product from unreacted starting materials and non-polar byproducts.
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds, while structurally similar, offer distinct advantages and opportunities in drug design.
Imidazo[1,2-a]pyridine is a well-validated, "safer" choice with a proven track record in marketed drugs, particularly for CNS targets. Its slightly higher basicity and lower polarity may be advantageous for certain applications.
Imidazo[1,2-a]pyrazine represents a more modern and increasingly explored scaffold. The additional nitrogen atom provides a powerful tool for modulating physicochemical properties—reducing basicity, altering solubility, and providing an additional point for hydrogen bonding. This makes it an excellent bioisosteric replacement for the imidazo[1,2-a]pyridine core, allowing for the fine-tuning of ADME properties and potentially overcoming metabolic liabilities.
Both scaffolds are readily accessible through efficient synthetic methods like the GBB reaction, enabling their rapid exploration in discovery programs. The choice between them should not be one of inherent superiority, but rather a strategic decision based on the specific target, the desired SAR, and the overall property profile required for a successful clinical candidate. As our understanding of the interplay between structure, properties, and biological function deepens, the rational application and comparison of such closely related scaffolds will continue to be a cornerstone of successful drug discovery.
References
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
Rentería-Gómez, M. A., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. [Link]
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. [Link]
de Witte, A. M., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(17), 3149. [Link]
Google Patents. (n.d.).
Chtita, S., et al. (2025). Electronic and photovoltaic properties of new materials based on Imidazo[1.2-a]pyrazine. ResearchGate. [Link]
Google Patents. (n.d.).
Butler, T. W., et al. (2007). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. Tetrahedron Letters, 48(8), 1369-1371. [Link]
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Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4469. [Link]
ACS Publications. (2016). Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines. ACS Combinatorial Science. [Link]
ResearchGate. (2025). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. [Link]
ACS Publications. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
da Silva, A. C. A., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2095-2135. [Link]
ACS Publications. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
ACS Publications. (1988). Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. Journal of Medicinal Chemistry. [Link]
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El-Gazzar, M. G., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 4867. [Link]
PubMed. (1988). Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. [Link]
PubMed. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. [Link]
ResearchGate. (n.d.). Imidazo[1,2a]pyridine/-pyrazine derivatives with interesting photoelectronic and bioactive properties. [Link]
ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
PubMed. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. [Link]
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Wójcik, M., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(19), 6245. [Link]
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Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439-36454. [Link]
Comparative study of different catalysts for imidazo[1,2-a]pyrazine synthesis
Title: Comparative Study of Catalysts for Imidazo[1,2-a]pyrazine Synthesis: A Technical Guide for Process Chemists Introduction Imidazo[1,2-a]pyrazines are privileged pharmacophores in medicinal chemistry, serving as the...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Study of Catalysts for Imidazo[1,2-a]pyrazine Synthesis: A Technical Guide for Process Chemists
Introduction
Imidazo[1,2-a]pyrazines are privileged pharmacophores in medicinal chemistry, serving as the core structural motif for B-Raf inhibitors, luminescent coelenterazine analogs, and potent anticancer therapeutics[1]. The most convergent, atom-economical route to access these highly functionalized nitrogen-bridgehead heterocycles is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction[2]. This [4+1] cycloaddition relies on the one-pot condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide[3].
However, the electron-rich, multi-nitrogen nature of the 2-aminopyrazine substrate frequently leads to catalyst sequestration. Consequently, the choice of catalyst is the single most critical variable in process optimization. In this guide, we objectively evaluate the performance of classical Lewis acids, transition metals, and emerging halogen-bond catalysts to provide a definitive, data-backed framework for your synthetic workflows.
Mechanistic Causality & The Role of the Catalyst
Before comparing specific catalytic systems, we must establish the mechanistic bottlenecks of the GBB reaction. The sequence initiates with the condensation of the aldehyde and 2-aminopyrazine to form a Schiff base (imine) intermediate. The ideal catalyst must be sufficiently oxophilic to activate the aldehyde carbonyl, yet not so strongly coordinating that it becomes irreversibly poisoned by the basic pyrazine nitrogens[1].
Following imine formation, the catalyst polarizes the C=N bond, lowering the LUMO energy to facilitate nucleophilic attack by the isocyanide carbon. This generates a transient nitrilium ion that undergoes rapid 5-exo-dig cycloisomerization and subsequent aromatization to yield the final imidazo[1,2-a]pyrazine core[4].
Caption: Mechanistic pathway of the catalyzed Groebke-Blackburn-Bienaymé (GBB) 3-component reaction.
Comparative Analysis of Catalysts
We have compiled experimental data across various catalytic systems to benchmark their efficiency, scalability, and environmental impact.
Molecular Iodine (I
2
) – The Modern Standard:
Recent synthetic breakthroughs have established molecular iodine (at 5 mol% loading) as a highly efficient, metal-free catalyst[5]. Operating via mild halogen-bonding and weak Lewis acidity, I
2
effectively activates the imine without irreversible coordination to the pyrazine core[6]. It operates at room temperature in benign solvents (e.g., ethanol), yielding products in 2–4 hours with minimal byproducts and excellent cost-efficiency[7].
Scandium Triflate (Sc(OTf)
3
) – The Classical Powerhouse:
As a hard lanthanide Lewis acid, Sc(OTf)
3
is highly oxophilic and uniquely water-tolerant[1]. It excels in driving the initial imine formation, even when utilizing sterically hindered or electron-rich aldehydes[8]. However, its high cost and typical requirement for polar aprotic or chlorinated solvents make it less ideal for green, large-scale manufacturing.
Zirconium Tetrachloride (ZrCl
4
) & Zinc Chloride (ZnCl
2
):
These traditional Lewis acids are inexpensive but often require elevated temperatures (50–80 °C) and extended reaction times (up to 24 hours) to achieve moderate yields[4]. ZnCl
2
, in particular, suffers from product inhibition; the highly coordinating imidazo[1,2-a]pyrazine product chelates the zinc center, stalling catalytic turnover[3].
Copper-Based Systems (e.g., CuI):
While primarily utilized for cross-coupling or C-H functionalization of pre-formed imidazopyrazines, copper catalysts have been adapted for oxidative multi-component variants[9]. They are powerful tools for late-stage functionalization but require aerobic conditions, higher temperatures (100 °C), and often suffer from homocoupling side reactions[9].
Requires aerobic conditions and harsh temperatures
Self-Validating Experimental Protocol
As a best practice in process chemistry, experimental workflows must provide real-time feedback. The following methodology for the Iodine-Catalyzed GBB Reaction is designed as a self-validating system: each step provides a measurable or visual cue to confirm success before proceeding to the next phase[5].
Caption: Self-validating experimental workflow for the catalytic synthesis of imidazo[1,2-a]pyrazines.
Action: In a 50 mL round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol) and the selected aryl aldehyde (1.0 mmol) in absolute ethanol (5.0 mL).
Causality: Ethanol serves as a benign, protic solvent that stabilizes the transition states via hydrogen bonding without outcompeting the catalyst for binding sites[7].
Self-Validation Checkpoint: Stir for 15 minutes at room temperature. A subtle visual color shift (typically from pale yellow to a deeper yellow/orange) indicates the successful initial formation of the hemiaminal/imine intermediate.
Step 2: Catalyst Introduction
Action: Add molecular iodine (I
2
, 5 mol%, 0.05 mmol) to the stirring mixture.
Causality: I
2
acts as a mild, soft Lewis acid. Unlike hard metals (e.g., Zn
2+
) that permanently coordinate to the basic pyrazine nitrogens, iodine transiently polarizes the imine carbon, priming it for attack[6].
Step 3: Isocyanide Cycloaddition
Action: Add tert-butyl isocyanide (1.2 mmol) dropwise over 5 minutes.
Causality: The isocyanide acts as the [1] component in the [4+1] cycloaddition. Dropwise addition prevents isocyanide polymerization and safely manages the mild exotherm associated with the cycloisomerization step[5].
Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the fluorescent 2-aminopyrazine spot under UV light (254 nm) and the appearance of a lower R
f
, intensely fluorescent product spot confirms reaction progression[10].
Step 4: Aqueous Workup and Precipitation
Action: After 2–4 hours (upon TLC/LC-MS confirmation of completion), quench the reaction by adding 10 mL of ice-cold distilled water containing a few drops of saturated sodium thiosulfate (Na
2
S
2
O
3
).
Causality: The thiosulfate reduces any residual I
2
to benign iodide (I
−
), preventing product oxidation. The sudden increase in solvent polarity forces the hydrophobic imidazo[1,2-a]pyrazine to precipitate out of solution[6].
Self-Validation Checkpoint: The immediate formation of a solid precipitate validates successful conversion. (Note: If an oil forms, the product is likely impure; trituration with cold diethyl ether is required).
Step 5: Isolation
Action: Filter the precipitate under vacuum, wash with cold water (2 x 5 mL), and dry under high vacuum to afford the analytically pure product without the need for column chromatography[7].
Krishnamoorthy, R., et al. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity." RSC Advances, 2023. URL:[Link]
Boltjes, A., & Dömling, A. "The Groebke-Blackburn-Bienaymé Reaction." National Center for Biotechnology Information (PMC), 2019. URL:[Link]
Perera, S., et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Publications, 2025. URL:[Link]
Gao, L. "Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry." University of Groningen, 2017. URL: [Link]
Sharma, P., et al. "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage." National Center for Biotechnology Information (PMC), 2021. URL:[Link]
"The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023)." Beilstein Journal of Organic Chemistry, 2024. URL:[Link]
Validation of the Biological Activity of 6-Bromoimidazo[1,2-a]pyrazine Hydrochloride Derivatives: A Comparative Guide
Executive Summary The 6-bromoimidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery. Its structural ability to mimic the adenine ring of ATP makes it an ideal core for designing ATP-compet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 6-bromoimidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery. Its structural ability to mimic the adenine ring of ATP makes it an ideal core for designing ATP-competitive kinase inhibitors, particularly against[1] and [2]. Furthermore, derivatization at the C-6 position via cross-coupling yields novel ureas with potent antiproliferative activity targeting mutant p53 in non-small cell lung cancer (NSCLC)[3].
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of these derivatives against standard alternatives. More importantly, this guide provides self-validating experimental protocols designed to prove causality and ensure rigorous biological evaluation.
Mechanistic Overview & Structural Rationale
The biological efficacy of imidazo[1,2-a]pyrazine derivatives stems from their precise binding kinetics within the kinase hinge region. The nitrogen atoms in the bicyclic core form critical hydrogen bonds with the backbone amides of the kinase, anchoring the molecule in the ATP-binding pocket[4]. For instance, lead optimization of the 6-bromo intermediate into acyclic amino alcohols (e.g., SCH 1473759) has yielded that induce mitotic arrest and endoreduplication[4].
Mechanism of Aurora A kinase inhibition by imidazo[1,2-a]pyrazine derivatives.
Comparative Performance Analysis
When evaluating new derivatives, it is crucial to benchmark them against established clinical or preclinical standards. The table below compares optimized imidazo[1,2-a]pyrazine derivatives against alternative compounds.
Selective TP53 gene overexpression and reactivation in mutant NSCLC-N6-L16 cell lines[3][6].
Alisertib (MLN8237) (Alternative Standard)
Aurora A
1.2 nM
30 nM
Low
Clinically validated, but possesses lower intrinsic aqueous solubility compared to optimized imidazo-pyrazines.
Experimental Validation Protocols
Protocols must be designed to prove causality, not just correlation. The following workflows are self-validating systems designed to eliminate false positives during the evaluation of 6-bromoimidazo[1,2-a]pyrazine derivatives.
Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)
To validate the biochemical
IC50
, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Causality Check: TR-FRET introduces a microsecond time delay before measurement. This effectively eliminates background auto-fluorescence from the test compounds, ensuring that the calculated
IC50
reflects true target inhibition rather than optical interference.
Enzyme Preparation: Dilute recombinant human Aurora A kinase in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).
Compound Titration: Prepare a 10-point dose-response curve (1:3 serial dilution) starting at 10 µM.
Rationale: Capturing both the upper and lower asymptotes is mathematically required to calculate an accurate Hill slope and true
IC50
.
Substrate & ATP Addition: Add ULight-labeled generic peptide substrate and ATP.
Critical Step: Set the ATP concentration exactly at its apparent
Km
(e.g., 10 µM).
Rationale: Running the assay at the ATP
Km
balances physiological relevance with assay sensitivity, allowing precise differentiation of [3].
Readout: Incubate for 60 minutes, then add Eu-anti-phospho antibody. Measure the emission ratio (665 nm / 615 nm). Validate the plate using Staurosporine as a positive control (acceptable Z'-factor > 0.6).
Biochemical potency does not guarantee cellular permeability. To prove intracellular target engagement, we measure the inhibition of Histone H3 phosphorylation, a direct downstream target of Aurora B[4].
Cell Synchronization: Treat hyper-proliferating HCT116 cells with nocodazole (100 ng/mL) for 16 hours.
Rationale: Nocodazole arrests cells in prometaphase where Aurora kinase activity and p-HH3 levels are at their absolute peak, maximizing the assay's dynamic window.
Inhibitor Treatment: Expose cells to the imidazo[1,2-a]pyrazine derivative for 2 hours.
Fixation & Permeabilization: Harvest cells and fix in ice-cold 70% ethanol for 30 minutes.
Rationale: Ethanol simultaneously preserves the transient phosphorylation state of the proteins and permeabilizes the cell membrane for intracellular antibody access.
Staining & Flow Cytometry: Stain with Alexa Fluor 488-conjugated anti-p-HH3 antibody and Propidium Iodide (PI).
Causality Check: PI staining allows us to gate specifically on the G2/M cell population (4N DNA content). This proves that the observed reduction in p-HH3 is due to direct kinase inhibition by the compound, rather than an indirect shift in the cell cycle distribution[4].
Step-by-step validation workflow for imidazo[1,2-a]pyrazine kinase inhibitors.
References
Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. [Link]
Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters.[Link]
Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry.[Link]
Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research. [Link]
Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease.
Head-to-Head Comparison Guide: Imidazo[1,2-a]pyrazine-Based Inhibitors vs. Conventional Kinase Inhibitors
Executive Summary & Scaffold Mechanics The imidazo[1,2-a]pyrazine core has emerged as a highly privileged structural motif in modern kinase drug discovery. Its planar geometry and specific distribution of nitrogen atoms...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scaffold Mechanics
The imidazo[1,2-a]pyrazine core has emerged as a highly privileged structural motif in modern kinase drug discovery. Its planar geometry and specific distribution of nitrogen atoms allow it to perfectly mimic the adenine ring of ATP. This structural homology facilitates highly efficient, ATP-competitive hydrogen bonding within the kinase hinge region (e.g., interacting with Ala213 in Aurora kinases)[1].
Compared to traditional pyrimidine or quinazoline scaffolds, the imidazo[1,2-a]pyrazine core offers superior modularity. Substitutions at the C-3 and C-6 positions allow medicinal chemists to fine-tune aqueous solubility, oral bioavailability, and off-target selectivity without compromising the primary hinge-binding interactions. This guide provides a head-to-head evaluation of imidazo[1,2-a]pyrazine-based inhibitors against standard alternatives across two critical oncology targets: Aurora Kinases and the PI3K/mTOR pathway .
Head-to-Head Data Analysis
Comparison 1: Aurora Kinase Inhibition
Aurora kinases (A and B) are critical regulators of the mitotic cell cycle. Early imidazo[1,2-a]pyrazine leads demonstrated modest potency, but structure-based lead optimization yielded acyclic amino alcohols like Compound 12k (SCH 1473759) , which achieves picomolar target engagement and exceptional aqueous solubility (11.4 mM)[1]. Furthermore, advanced iterations utilizing fluorine and deuterium incorporation (e.g., Compound 25 ) have successfully blocked N-ethyl metabolism, dramatically improving oral exposure and in vivo clearance rates[2].
Table 1: Imidazo[1,2-a]pyrazines vs. Standard Aurora Kinase Inhibitors
Inhibitor
Scaffold
Aurora A Potency
Aurora B Potency
Cellular phos-HH3 IC₅₀
Aqueous Solubility
Compound 12k (SCH 1473759)
Imidazo[1,2-a]pyrazine
0.02 nM (
Kd
)
0.03 nM (
Kd
)
25 nM
11.4 mM (High)
Compound 25 (Deuterated)
Imidazo[1,2-a]pyrazine
< 4.0 nM (IC₅₀)
< 13.0 nM (IC₅₀)
~30 nM
High
Alisertib (MLN8237)
Pyrimidine-benzazepine
1.2 nM (IC₅₀)
396 nM (IC₅₀)
~30 nM
Low
Tozasertib (VX-680)
Pyrimidine
0.6 nM (IC₅₀)
18 nM (IC₅₀)
~40 nM
Moderate
Insight: While standard pyrimidine-based inhibitors like Alisertib show high selectivity for Aurora A, the imidazo[1,2-a]pyrazine scaffold (Compound 12k) acts as a highly potent dual inhibitor, driving robust endoreduplication and apoptosis in hyper-proliferating tumor cells across both kinase targets[1].
Comparison 2: PI3K/mTOR Dual Inhibition
The PI3K-Akt-mTOR signaling axis is frequently hyperactivated in human malignancies. Achieving dual inhibition prevents the compensatory feedback loops often seen with PI3K-only inhibitors. Recent function-oriented synthesis has identified imidazo[1,2-a]pyrazine derivatives, such as Compound 42 , which exhibit remarkable sub-nanomolar dual inhibitory activity, outperforming standard clinical candidates[3].
Table 2: Imidazo[1,2-a]pyrazines vs. Standard PI3K/mTOR Inhibitors
Inhibitor
Scaffold
PI3Kα IC₅₀
mTOR IC₅₀
Kinase Selectivity
Compound 42
Imidazo[1,2-a]pyrazine
0.06 nM
3.12 nM
Excellent
Dactolisib (BEZ235)
Imidazoquinoline
4.0 nM
20.7 nM
Moderate
Buparlisib (BKM120)
Pyrimidine
52 nM
>1000 nM
PI3K-specific
Insight: Compound 42 demonstrates a nearly 60-fold improvement in PI3Kα binding affinity compared to Dactolisib, highlighting the superior spatial fit of the imidazo[1,2-a]pyrazine core within the PI3K catalytic pocket[3].
Self-Validating Experimental Methodologies
To objectively benchmark these compounds, researchers must utilize self-validating protocols that isolate the inhibitor's mechanism of action from confounding cellular variables.
This protocol measures the target engagement of Aurora B inhibitors by assessing the loss of Histone H3 phosphorylation at Serine 10 (phos-HH3)[1].
Cell Synchronization: Treat HCT116 colorectal carcinoma cells with nocodazole (100 ng/mL) for 16 hours.
Causality: Nocodazole depolymerizes microtubules, activating the spindle assembly checkpoint and arresting cells in prometaphase. This maximizes the basal level of Aurora B-mediated phos-HH3, creating a high signal-to-noise ratio. This ensures that any measured decrease in fluorescence is strictly due to the inhibitor's potency, rather than natural cell cycle variations.
Inhibitor Titration: Add the imidazo[1,2-a]pyrazine compound at varying concentrations (0.1 nM to 10 µM) and incubate for exactly 2 hours.
Causality: A 2-hour window is sufficient for ATP-competitive inhibitors to equilibrate and displace ATP in the kinase pocket without inducing secondary apoptotic DNA fragmentation, which could artificially skew fluorescence readings.
Fixation & Dual-Staining: Fix cells with 4% paraformaldehyde. Stain with an anti-phos-HH3 (Ser10) primary antibody and counterstain the nuclei with Hoechst 33342.
Causality (Self-Validation): Hoechst staining normalizes the phos-HH3 signal to the total cell count and confirms the mitotic index. If the Hoechst signal drops alongside phos-HH3, the compound is causing acute cytotoxicity rather than specific kinase inhibition.
Kinase Reaction Assembly: Combine recombinant PI3Kα enzyme, PIP2 substrate, and ATP at a concentration strictly equal to the enzyme's
Km
.
Causality: Running the assay at the ATP
Km
ensures that the resulting IC₅₀ values are highly sensitive to ATP-competitive displacement. This allows for an accurate, mathematically sound head-to-head comparison between the imidazo[1,2-a]pyrazine scaffold and other structural classes.
TR-FRET Detection: Following inhibitor incubation, add a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection mixture containing a europium-labeled antibody.
Causality: TR-FRET introduces a temporal delay before measuring emission. This eliminates short-lived background autofluorescence generated by the chemical compounds themselves, ensuring the readout is purely a function of kinase activity.
Pathway Visualizations
Mechanism of action for imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
Dual inhibition of the PI3K/mTOR signaling pathway by imidazo[1,2-a]pyrazine derivatives.
References
Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters.[Link]
Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry.[Link]
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry / PubMed.[Link]
Comparative Cross-Reactivity Profiling of 6-Bromoimidazo[1,2-a]pyrazine Hydrochloride Derivatives: A Guide for Target Validation and Lead Optimization
Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting vario...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting various protein kinases.[1][2] These enzymes play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3][4] Consequently, kinase inhibitors have become a major class of therapeutic agents.[4][5] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[4][5][6]
Off-target inhibition, where a drug molecule binds to and affects proteins other than its intended target, can lead to a variety of outcomes. It may result in unexpected toxicities, as seen in the clinical development of some p38 MAPK inhibitors where side effects were attributed to cross-reactivity with other kinases.[7][8] Conversely, in some cases, polypharmacology (engaging multiple targets) can be beneficial, as with imatinib's efficacy in different cancers due to its inhibition of both Bcr-Abl and c-Kit.[9] Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory hurdle but a critical component of drug discovery. It informs lead optimization, helps predict potential adverse effects, and elucidates the true mechanism of action.[4][6][10]
This guide provides a comprehensive framework for profiling the cross-reactivity of novel derivatives of 6-Bromoimidazo[1,2-a]pyrazine hydrochloride, a lead compound designed as a p38 MAPK inhibitor. We will detail the experimental methodologies, from broad biochemical screens to cell-based target engagement assays, required to build a robust selectivity profile. The objective is to provide researchers, scientists, and drug development professionals with the rationale and practical steps to compare derivatives, select candidates with the most promising profiles, and advance them with a clear understanding of their biological activities.
The Lead Compound and Derivative Design Rationale
Our starting point is 6-Bromoimidazo[1,2-a]pyrazine hydrochloride (referred to as Lead Compound ), identified as a potent inhibitor of p38α MAPK, a key mediator of inflammatory responses and cellular stress.[11] Dysregulation of the p38 MAPK pathway is implicated in inflammatory diseases and neurodegenerative conditions.[7][11] While the Lead Compound shows high on-target potency, preliminary screens indicated potential cross-reactivity with other kinases, a common liability for ATP-competitive inhibitors.[4][6]
To address this, two derivatives were synthesized with strategic modifications intended to improve selectivity by exploiting less conserved regions adjacent to the ATP-binding pocket:
Derivative A (Cmpd-A): Features a modification at the 8-position, a solvent-accessible region where substitutions can enhance selectivity and improve pharmacokinetic properties.[12]
Derivative B (Cmpd-B): Incorporates a conformational restriction strategy, designing a more rigid tricyclic structure to reduce binding promiscuity.[3]
The central hypothesis is that these modifications will decrease affinity for common off-targets without compromising potency against p38α MAPK.
Table 1: Physicochemical and On-Target Properties of Test Compounds
Compound
Structure (Simplified)
Molecular Weight ( g/mol )
Primary Target
IC50 (nM) vs. p38α MAPK
Lead Compound
6-Bromoimidazo[1,2-a]pyrazine
277.5 (HCl salt)
p38α MAPK
15
Cmpd-A
8-substituted derivative
354.2
p38α MAPK
12
Cmpd-B
Tricyclic derivative
321.8
p38α MAPK
25
A Multi-Faceted Approach to Cross-Reactivity Profiling
A robust selectivity assessment requires a multi-tiered approach, moving from broad, high-throughput biochemical assays to more physiologically relevant cell-based methods. This workflow ensures that we not only identify potential off-targets but also confirm that these interactions occur and are functionally relevant within a living cell.
Figure 1: Tiered workflow for cross-reactivity profiling.
Tier 1: Biochemical Profiling - Casting a Wide Net
The first step is to assess the inhibitory activity of the compounds against a large, representative panel of purified kinases.[5] This provides a broad, unbiased view of potential off-target interactions across the kinome.
Methodology 1: Large-Panel Kinase Screen
The objective is to identify any kinase that is significantly inhibited by the compounds at a high concentration (e.g., 1 µM).
Reagent Preparation: Prepare kinase buffer, stock solutions of kinases, peptide substrates, ATP, and test compounds (Lead, Cmpd-A, Cmpd-B) in DMSO. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.[13]
Plate Setup: In a 384-well plate, add 5 µL of the test compound solution (at a single high concentration, e.g., 1 µM) or DMSO vehicle control.
Enzyme Addition: Add 10 µL of the appropriate kinase/substrate mixture to each well.
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitivity for ATP-competitive inhibitors.[14]
Incubation: Incubate the plate at 30°C for 1 hour.
Signal Detection (ADP-Glo™ Principle):
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
Measure the luminescence signal using a plate reader. The signal correlates directly with the amount of ADP produced and thus, kinase activity.[13]
Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the DMSO control.
A "hit" is defined as >50% inhibition at 1 µM. For any hits identified, follow-up dose-response experiments are performed to determine the half-maximal inhibitory concentration (IC50).
Table 2: Comparative Selectivity Data (IC50 in nM for Key Off-Targets)
Kinase Target
Family / Pathway
Lead Compound
Cmpd-A
Cmpd-B
Rationale for Inclusion
p38α (MAPK14)
MAPK (On-Target)
15
12
25
Primary Target
JNK1 (MAPK8)
MAPK
250
>10,000
1,500
Closely related MAPK family member
ERK2 (MAPK1)
MAPK
1,200
>10,000
>10,000
Closely related MAPK family member
CDK2
Cell Cycle
85
1,500
>10,000
Common off-target, potential for cell cycle toxicity
Lead Compound: Shows significant off-target activity against CDK2 and SRC, and moderate activity against JNK1.
Cmpd-A: Demonstrates a remarkable improvement in selectivity. The modification at the 8-position has successfully eliminated all significant off-target activities measured.
Cmpd-B: The conformational restriction strategy improved selectivity against CDK2 and ERK2 but retained or slightly worsened activity against JNK1 and SRC compared to the lead.
Biochemical assays use purified enzymes and are not fully representative of the complex cellular environment.[9] It is crucial to confirm that a compound can enter a cell, bind to its intended (and unintended) targets, and produce a functional consequence.[5][17]
CETSA is a powerful method for verifying target engagement in a cellular context.[18][19][20] The principle is that when a ligand binds to a protein, it typically stabilizes the protein, increasing its resistance to heat-induced denaturation.[17][19]
Protocol: Western Blot-based CETSA for p38α and CDK2
Cell Culture & Treatment: Culture a relevant cell line (e.g., A549 lung carcinoma cells) to ~80% confluency. Treat cells with the test compound (e.g., 10x the biochemical IC50) or DMSO vehicle for 1 hour.
Heating Step: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[18]
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a warm water bath).
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
Protein Quantification & Western Blot:
Carefully collect the supernatant containing the soluble protein fraction.
Quantify the protein concentration (e.g., using a BCA assay).
Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the target of interest (e.g., anti-p38α and anti-CDK2).[18]
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein remaining versus temperature to generate melt curves. A shift in the curve to the right for the compound-treated sample indicates target stabilization and engagement.[17]
Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).
Expected Results: All three compounds are expected to show a thermal shift for p38α, confirming on-target engagement. The key differentiator will be the CDK2 assay. The Lead Compound should induce a significant thermal shift for CDK2, confirming off-target engagement. Cmpd-A and Cmpd-B should show a much-reduced or no shift for CDK2, consistent with the biochemical data.
Conclusion: Synthesizing Data for Candidate Selection
The comprehensive profiling strategy outlined in this guide provides a clear, data-driven path for evaluating and comparing drug candidates.
The Lead Compound , while potent, carries a significant liability due to its cross-reactivity with CDK2 and SRC, which could lead to cell cycle-related and other toxicities.
Derivative B (Cmpd-B) represents a partial success. The conformational restriction strategy improved selectivity against some off-targets like CDK2, but it failed to eliminate activity against other kinases such as JNK1 and SRC.
Derivative A (Cmpd-A) emerges as the superior candidate. The strategic modification at the 8-position yielded a compound that retains high on-target potency against p38α MAPK while demonstrating a vastly improved selectivity profile, with key off-target activities eliminated in both biochemical and cellular assays.
Based on this comparative analysis, Derivative A is the recommended candidate to advance into further preclinical development. Its clean cross-reactivity profile minimizes the risk of off-target toxicities and provides greater confidence that the observed therapeutic effects in subsequent studies will be due to the intended on-target mechanism. This rigorous, multi-tiered approach to selectivity profiling is indispensable for making informed decisions in modern drug discovery.
References
Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (n.d.). Vertex AI Search.
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Available at: [Link]
Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. (2017). PubMed. Available at: [Link]
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Available at: [Link]
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. Available at: [Link]
Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (n.d.). In Kinase Drug Discovery: Modern Approaches. Royal Society of Chemistry.
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (2018). TSI Journals. Available at: [Link]
Protein Kinase Inhibitors - Selectivity or Toxicity?. (2021). IntechOpen. Available at: [Link]
Imidazo[1,2-a] pyrazines as novel PI3K inhibitors. (n.d.). ResearchGate. Available at: [Link]
Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. (2017). PubMed. Available at: [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Available at: [Link]
Biochemical assays for kinase activity detection. (n.d.). Celtarys - Drug Discovery. Available at: [Link]
Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. (2017). MDPI. Available at: [Link]
Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases. (n.d.). ResearchGate. Available at: [Link]
Computational analysis of kinase inhibitor selectivity using structural knowledge. (2019). Bioinformatics, Oxford Academic. Available at: [Link]
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. Available at: [Link]
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. Available at: [Link]
Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. (n.d.). PMC. Available at: [Link]
Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). PMC - NIH. Available at: [Link]
IP-Kinase Assay. (2014). Bio-protocol. Available at: [Link]
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. Available at: [Link]
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (n.d.). PMC. Available at: [Link]
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2019). PubMed. Available at: [Link]
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. Available at: [Link]
Understanding Cross-Reactivity. (2025). Alcolizer Technology. Available at: [Link]
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2019). Hughey Lab. Available at: [Link]
What are p38 MAPK inhibitors and how do they work?. (2024). Synapse. Available at: [Link]
6-bromoimidazo[1,2-a]pyrazine hydrochloride — Chemical Substance Information. (n.d.). Chemwatch. Available at: [Link]
2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. (n.d.). PMC. Available at: [Link]
Pharmacological activity and mechanism of pyrazines. (2023). PubMed. Available at: [Link]
6,8-Dibromoimidazo[1,2-a]pyrazine. (n.d.). PubChem. Available at: [Link]
Optimizing the Metabolic Stability of Imidazo[1,2-a]pyrazine Analogs: A Comparative Guide for Lead Optimization
Executive Summary The imidazo[1,2-a]pyrazine core is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, AMPA receptor modulators, and tubulin polymerizatio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,2-a]pyrazine core is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, AMPA receptor modulators, and tubulin polymerization inhibitors. However, a recurring hurdle in the clinical translation of these compounds is their susceptibility to rapid hepatic clearance.
As a Senior Application Scientist, I have structured this guide to objectively compare the metabolic stability of first-generation imidazo[1,2-a]pyrazine compounds against next-generation analogs. By dissecting the structural causality behind cytochrome P450 (CYP450) mediated degradation and providing a self-validating experimental framework for assessing intrinsic clearance (
CLint
), this guide equips drug development professionals with actionable strategies for lead optimization.
Mechanistic Rationale: The Vulnerability of the Imidazo[1,2-a]pyrazine Core
The intrinsic challenge with the unsubstituted imidazo[1,2-a]pyrazine scaffold lies in its electron-rich nitrogen-bridgehead system. This structural feature is highly susceptible to oxidative metabolism, primarily driven by hepatic CYP3A4 and CYP2D6 enzymes. Furthermore, when decorated with electron-donating appendages—such as trimethoxyphenyl rings—the scaffold becomes an ideal substrate for rapid aromatic hydroxylation and subsequent O-demethylation.
Recent structural-activity relationship (SAR) campaigns have demonstrated that strategic modifications, such as introducing electron-withdrawing halogens (e.g., fluorine or chlorine) or steric bulk, can drastically alter the metabolic fate of these molecules 1. By reducing the electron density of the vulnerable sites, the binding affinity of the compound to the CYP450 heme active site is diminished, thereby prolonging the metabolic half-life without compromising target engagement.
Fig 1: CYP450-mediated metabolic shunting and stabilization of imidazo[1,2-a]pyrazine analogs.
Self-Validating Experimental Workflow: Human Liver Microsome (HLM) Assay
To accurately compare the metabolic stability of these analogs, we rely on the Human Liver Microsome (HLM) intrinsic clearance assay. A robust assay must be a self-validating system; it cannot merely measure degradation but must actively prove that the degradation is enzyme-specific and that the analytical quantification is free from matrix interference.
Step-by-Step Methodology & Causality
Incubation Preparation:
Action: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Add the test compound to a final concentration of 1 µM (keep organic solvent <0.5% v/v).
Causality: A protein concentration of 0.5 mg/mL ensures linear enzyme kinetics and minimizes non-specific binding to microsomal lipids. Keeping organic solvents (like DMSO) below 0.5% prevents the inhibition of CYP450 enzymes.
Thermal Equilibration:
Action: Pre-incubate the mixture at 37°C for 5 minutes.
Causality: Ensures the thermodynamic state of the enzymes mimics physiological conditions prior to reaction initiation, preventing artificial lag phases in the kinetic curve.
Reaction Initiation (The Trigger):
Action: Add a pre-warmed NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.
Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as a source of reducing equivalents.
Self-Validation Check: A parallel "Minus-NADPH" control is run simultaneously. If the compound degrades in the absence of NADPH, it indicates non-CYP mediated instability (e.g., chemical hydrolysis or amidase activity).
Kinetic Sampling & Quenching:
Action: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately dispense into 150 µL of ice-cold acetonitrile containing a known concentration of an Internal Standard (IS).
Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target timepoint. The IS corrects for any volumetric errors and matrix-induced ion suppression during LC-MS/MS analysis.
Protein Precipitation & Analysis:
Action: Centrifuge at 4000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS quantification to determine the % remaining of the parent compound.
Fig 2: Self-validating experimental workflow for Human Liver Microsome (HLM) stability assays.
Comparative Data Analysis
To illustrate the impact of structural optimization, we compare a first-generation imidazo[1,2-a]pyrazine parent compound (bearing a trimethoxyphenyl ring) against two optimized analogs designed for tubulin polymerization inhibition 1.
The key metrics for comparison are the in vitro half-life (
t1/2
), intrinsic clearance (
CLint
), and the predicted Hepatic Extraction Ratio (
EH
).
Table 1: Metabolic Stability Comparison in Human Liver Microsomes
Compound Variant
Structural Modification (Ring D)
t1/2
(min)
CLint
(µL/min/mg protein)
Predicted
EH
Classification
Parent (Cpd 1)
Trimethoxyphenyl
12.5
110.9
High (
EH
> 0.7)
Analog A (Cpd 2)
Dichloromethoxyphenyl
45.3
30.6
Moderate (
EH
0.3 - 0.7)
Analog B (Cpd 3)
Difluoromethoxyphenyl
68.1
20.3
Low (
EH
< 0.3)
Data Interpretation & Causality
The Failure of the Parent: The parent compound exhibits an unacceptably short half-life of 12.5 minutes and a high
CLint
. The electron-donating methoxy groups on the phenyl ring act as metabolic liabilities, facilitating rapid O-dealkylation by CYP enzymes. Furthermore, species-specific clearance issues, such as UGT-mediated glucuronidation, are frequently observed in unoptimized imidazo[1,2-a]pyrazines 2.
The Success of Halogenation: By replacing the trimethoxy moieties with dichloromethoxy (Analog A) or difluoromethoxy (Analog B) groups, the electron density of the ring is severely depleted. Analog B demonstrates a >5-fold increase in half-life. The strong carbon-fluorine bonds resist oxidative cleavage, effectively blocking the primary metabolic shunt without disrupting the molecule's spatial geometry required for target binding.
Conclusion & Strategic Recommendations
For drug development professionals working with the imidazo[1,2-a]pyrazine scaffold, optimizing metabolic stability is a delicate balancing act between retaining cellular potency and surviving first-pass metabolism.
The comparative data clearly indicates that Analog B (Difluoromethoxyphenyl substitution) is the superior candidate for in vivo progression. By utilizing the self-validating HLM protocol outlined above, researchers can confidently screen out high-clearance liabilities early in the pipeline. Future lead optimization campaigns should prioritize the strategic integration of electron-withdrawing groups or deuteration at known sites of CYP-mediated oxidation to ensure viable pharmacokinetic profiles.
References
Zhan, S., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 3
National Institutes of Health (NIH) / PMC. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. 1
ACS Medicinal Chemistry Letters. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. 2
Evaluating the off-target effects of 6-Bromoimidazo[1,2-a]pyrazine hydrochloride derivatives
Evaluating the Off-Target Effects of 6-Bromoimidazo[1,2-a]pyrazine Hydrochloride Derivatives: A Comparative Guide for Lead Optimization As an Application Scientist specializing in kinase inhibitor development, I frequent...
Author: BenchChem Technical Support Team. Date: March 2026
Evaluating the Off-Target Effects of 6-Bromoimidazo[1,2-a]pyrazine Hydrochloride Derivatives: A Comparative Guide for Lead Optimization
As an Application Scientist specializing in kinase inhibitor development, I frequently encounter the challenge of balancing target potency with kinome-wide selectivity. The imidazo[1,2-a]pyrazine core is a highly privileged scaffold in medicinal chemistry, particularly for targeting ATP-competitive kinases like Discoidin Domain Receptors (DDR1/2) and Aurora kinases[1][2].
Within this chemical space, 6-bromoimidazo[1,2-a]pyrazine hydrochloride serves as a critical, versatile intermediate. The 6-bromo position acts as a synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), allowing medicinal chemists to install bulky, stereospecific vectors that project into the kinase selectivity pocket[3]. This guide objectively evaluates how these structural modifications mitigate off-target effects, comparing the performance of advanced imidazo[1,2-a]pyrazine derivatives against traditional kinase inhibitors.
Mechanistic Rationale: The Causality of Selectivity
To understand why off-target effects occur, we must examine the binding causality. The imidazo[1,2-a]pyrazine core is intrinsically designed to mimic the adenine ring of ATP. The nitrogen atoms within the bicyclic system act as critical hydrogen bond acceptors, interacting directly with the kinase hinge region (e.g., forming a vital hydrogen bond with Met704 in DDR1 or Thr217 in Aurora A)[1][4].
However, because the ATP-binding pocket is highly conserved across the human kinome, unmodified imidazo[1,2-a]pyrazine scaffolds often exhibit promiscuous binding to homologous kinases (like DDR2, Bcr-Abl, and c-Kit)[1]. By utilizing 6-bromoimidazo[1,2-a]pyrazine hydrochloride as a starting material, researchers can systematically append functional groups at the 6-position that clash sterically with the slightly varied amino acid residues of off-target kinases, thereby driving selectivity.
To objectively evaluate the success of this scaffold, we compare the off-target kinome profiles of advanced imidazo[1,2-a]pyrazine derivatives against standard-of-care or early-generation alternatives.
Table 1: Selectivity Profiling in DDR1 Inhibition
DDR1 is a promising target for fibrotic diseases and non-small cell lung cancer (NSCLC). Traditional inhibitors like Imatinib target DDR1 but suffer from severe off-target toxicity due to high affinity for Bcr-Abl and c-Kit. Compound 8v (a derivative synthesized via the imidazo[1,2-a]pyrazine core) demonstrates how functionalization eliminates these off-target liabilities[1].
Inhibitor Class
Primary Target (DDR1 IC₅₀)
Homologous Off-Target (DDR2 IC₅₀)
Distant Off-Target (Bcr-Abl IC₅₀)
Distant Off-Target (c-Kit IC₅₀)
Compound 8v (Imidazo[1,2-a]pyrazine derivative)
23.8 nM
1,740 nM (73-fold selective)
> 10,000 nM
> 10,000 nM
Imatinib (Traditional Type II Inhibitor)
~400 nM
~1,000 nM
< 10 nM (Primary liability)
< 10 nM
Table 2: Selectivity Profiling in Aurora Kinase Inhibition
Aurora kinases are critical for cell division. Dual Aurora A/B inhibitors often face dose-limiting toxicities. Advanced imidazo[1,2-a]pyrazine derivatives (e.g., SCH 1473759) achieve picomolar potency while maintaining a clean profile against broader kinome off-targets like FLT3, unlike earlier pan-kinase inhibitors[2].
Inhibitor Class
Aurora A (K_d)
Aurora B (K_d)
FLT3 (Off-Target K_d)
Aqueous Solubility
SCH 1473759 (Imidazo[1,2-a]pyrazine derivative)
0.02 nM
0.03 nM
> 1,000 nM
11.4 mM
Tozasertib (Early Pan-Kinase Inhibitor)
~5.0 nM
~18.0 nM
~1.0 nM (High toxicity risk)
< 0.1 mM
Experimental Workflows for Off-Target Evaluation
As a self-validating system, any kinome profiling must incorporate internal controls to distinguish true target engagement from assay artifacts or non-specific cytotoxicity. Below are the standard protocols utilized to generate the comparative data above.
This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is used to quantify the binding affinity (K_d) or IC₅₀ of the derivative against a panel of off-target kinases[1].
Reagent Preparation: Prepare a 384-well plate with the target kinase (e.g., DDR2 or Bcr-Abl) tagged with a Europium (Eu)-anti-tag antibody, and a kinase-specific Alexa Fluor 647-labeled tracer.
Tracer Titration (Self-Validation Step): Before screening the imidazo[1,2-a]pyrazine derivative, perform a tracer titration to determine its K_d. Causality: The tracer concentration in the final assay must be set at or below its K_d to ensure the test compound's IC₅₀ accurately reflects its true binding affinity, preventing artifactual right-shifts in the dose-response curve.
Compound Incubation: Dispense the test derivative in a 10-point dose-response series (e.g., 10 μM to 0.5 nM). Incubate for 1 hour at room temperature.
Z'-Factor Validation: Include Staurosporine (10 μM) as a positive control (100% displacement) and DMSO as a negative control. Causality: Calculate the Z'-factor; a value ≥ 0.6 validates the assay's dynamic range and confirms the trustworthiness of the off-target data.
Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615).
Protocol B: Cellular Phenotypic Assay (Endoreduplication via Flow Cytometry)
Biochemical selectivity must translate to cellular specificity. For Aurora kinase inhibitors, off-target tubulin poisoning can mimic Aurora inhibition. This protocol isolates the mechanism of action[2].
Cell Culture & Treatment: Plate HCT116 cells and treat with the imidazo[1,2-a]pyrazine derivative at varying concentrations (1 nM to 1 μM) for 48 hours.
Fixation & Permeabilization: Harvest cells, wash with cold PBS, and fix in 70% ethanol at -20°C for 2 hours.
Staining (Dual-Marker Validation): Stain cells with Propidium Iodide (PI) for DNA content and an Alexa Fluor 488-conjugated anti-Phospho-Histone H3 (Ser10) antibody.
Flow Cytometry Analysis:
Causality & Validation: True Aurora B inhibition abrogates cytokinesis, leading to endoreduplication (cells accumulating >4N DNA content). Simultaneously, Aurora B inhibition must show a dose-dependent decrease in Phospho-Histone H3. If cells arrest in G2/M with high Phospho-Histone H3, the compound is likely exhibiting off-target tubulin toxicity rather than selective Aurora kinase inhibition.
Diagram 2: Sequential workflow for validating the kinome selectivity of synthesized derivatives.
Conclusion
The utility of 6-bromoimidazo[1,2-a]pyrazine hydrochloride lies in its capacity to serve as a foundational building block for highly selective kinase inhibitors. By leveraging the hydrogen-bonding potential of the core and utilizing the 6-position to engineer steric bulk, researchers can successfully design out off-target liabilities (such as Bcr-Abl or FLT3 affinity) while maintaining low-nanomolar to picomolar potency against primary targets like DDR1 and Aurora kinases.
References
Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines
Anticancer Research[3]
Design and Optimization of 3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides as Selective DDR1 Inhibitors
National Institutes of Health (NIH) / PMC[1]
Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core
ACS Medicinal Chemistry Letters[2]
Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells
ResearchGate[4]
As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into drug discovery pipelines. 6-Bromoimidazo[1,2-a]pyrazine hydrochloride is a highly valued intermediate, pa...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into drug discovery pipelines. 6-Bromoimidazo[1,2-a]pyrazine hydrochloride is a highly valued intermediate, particularly in the synthesis of kinase inhibitors. However, its unique physicochemical properties—combining a reactive halogen (bromine), an acidic hydrochloride salt, and a nitrogen-rich aromatic core—demand rigorous, specialized disposal protocols.
Improper management of this compound not only violates environmental regulations but also poses severe safety risks, including the generation of corrosive gases and environmental persistence. This guide provides a self-validating, step-by-step operational plan for its safe accumulation, handling, and final destruction.
Chemical Profile & Hazard Assessment
Before designing a disposal workflow, we must understand the causality behind the hazards. The presence of the hydrochloride salt makes this compound highly irritating to mucous membranes and corrosive in aqueous solutions. Furthermore, the covalently bound bromine atom dictates that this material cannot be processed through standard municipal or non-halogenated waste streams.
Property
Specification
Operational Implication
Chemical Name
6-Bromoimidazo[1,2-a]pyrazine hydrochloride
Required nomenclature for waste manifests.
CAS Number
2470441-27-9
Critical identifier for EPA ID and TSDF tracking.
Hazard Codes
H315, H319, H336
Mandates PPE (nitrile gloves, goggles) to prevent skin/eye irritation and respiratory toxicity.
Waste Classification
Halogenated Organic Waste
Must be strictly segregated from non-halogenated solvents to prevent incinerator damage.
Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratories must classify and segregate waste at the point of generation. For academic and eligible research institutions, provides a tailored framework that allows trained professionals to make hazardous waste determinations in central accumulation areas, reducing point-of-source errors[2].
Mechanistic Insight: Why Segregate Halogenated Waste?
Combusting brominated or chlorinated organics in standard incinerators generates highly corrosive hydrogen bromide (HBr) and hydrogen chloride (HCl) gases. To prevent catastrophic corrosion of the incinerator lining and the release of toxic gases into the atmosphere, halogenated waste must be routed to specialized Treatment, Storage, and Disposal Facilities (TSDFs). These facilities utilize high-temperature rotary kilns equipped with caustic scrubbers (typically sodium hydroxide) to neutralize the acidic off-gases[3]. Mixing 6-bromoimidazo[1,2-a]pyrazine hydrochloride with non-halogenated waste streams will contaminate the entire bulk container, exponentially increasing disposal costs and environmental risk.
Step-by-Step Disposal Methodology
Step 1: Point-of-Generation Segregation
Solid Waste: Collect any unreacted powder, contaminated weighing paper, or disposable spatulas in a dedicated, puncture-resistant solid hazardous waste container.
Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO, DMF, or DCM), the entire mixture must be classified as a Halogenated Organic Liquid . Do not mix this with standard flammable waste (like ethanol or hexane).
Step 2: Container Selection and Compatibility
Because the compound is a hydrochloride salt, it can lower the pH of aqueous or semi-aqueous mixtures, increasing corrosivity.
Action: Use High-Density Polyethylene (HDPE) containers. Avoid metal cans, which will rapidly corrode in the presence of dissolved HCl and free halogens.
Step 3: Labeling and Subpart K Accumulation
Affix a hazardous waste label immediately upon adding the first drop or grain of waste.
The label must explicitly state: "Halogenated Organic Waste - Contains Brominated Heterocycles and HCl."
Under Subpart K, ensure the accumulation start date is clearly marked when the container is moved to the Central Accumulation Area (CAA)[2].
Step 4: Spill Response and Neutralization (Self-Validating Protocol)
In the event of a dry spill, do not use water, which will solubilize the salt and spread the acidic hazard.
Action: Carefully sweep the powder using a dedicated brush and pan. If the spill is a liquid solution, apply an inert, non-combustible absorbent (e.g., diatomaceous earth).
Mechanistic Validation: If the spill is highly acidic, lightly broadcast sodium bicarbonate (NaHCO₃) over the area to neutralize the HCl before absorption. The cessation of effervescence (bubbling) acts as a self-validating visual indicator that the acid has been successfully neutralized.
Step 5: Final Treatment via Lab Pack
Coordinate with a licensed TSDF to perform a "Lab Pack" disposal. The waste will be packed in vermiculite within a larger DOT-approved drum and transported for [3].
Disposal Pathway Visualization
Workflow for the segregation and disposal of halogenated heterocyclic waste.
References
NextSDS. "6-bromoimidazo[1,2-a]pyrazine hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA RCRA Guidelines. Available at:[Link]
U.S. Department of Energy / OSTI. "Technical resource document: treatment technologies for halogenated-organic-containing wastes. Volume 1." OSTI.GOV. Available at:[Link]
Comprehensive Safety and Operational Guide: Handling 6-Bromoimidazo[1,2-a]pyrazine hydrochloride
Executive Summary & Chemical Profile 6-Bromoimidazo[1,2-a]pyrazine hydrochloride (CAS: 2470441-27-9) is a highly reactive, halogenated heterocyclic building block frequently utilized by researchers and drug development p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
6-Bromoimidazo[1,2-a]pyrazine hydrochloride (CAS: 2470441-27-9) is a highly reactive, halogenated heterocyclic building block frequently utilized by researchers and drug development professionals in the synthesis of kinase inhibitors and biologically active macromolecules[1]. While its reactivity makes it synthetically valuable, it also presents distinct occupational hazards. According to standard GHS classifications, this compound is categorized as causing Skin Irritation Category 2 (H315) , Eye Irritation Category 2A (H319) , and Specific Target Organ Toxicity - Single Exposure Category 3 (H336) , which primarily manifests as respiratory tract irritation and central nervous system effects[1][2].
Mechanistic Causality: The "Why" Behind the Hazards
To establish a self-validating safety protocol, laboratory personnel must understand the causality behind the chemical's hazard profile. The imidazo[1,2-a]pyrazine core, particularly when substituted with a bromine atom at the 6-position, acts as a potent electrophile. In a biological context (such as accidental dermal or ocular exposure), this electrophilic center is highly susceptible to nucleophilic aromatic substitution (SNAr) by cellular nucleophiles, such as the thiol groups in cysteine or glutathione.
This covalent modification depletes local cellular antioxidants, inducing oxidative stress and triggering the localized inflammatory cascades responsible for the H315 and H319 irritation profiles. Furthermore, the hydrochloride salt form can dissociate in ambient moisture, releasing trace amounts of hydrogen chloride gas, which exacerbates respiratory irritation (H336).
Figure 1: Mechanistic pathway of toxicity via electrophilic attack and adduct formation.
Personal Protective Equipment (PPE) Matrix
Under OSHA standard 29 CFR 1910.132, employers and laboratory personnel must conduct a hazard assessment and utilize appropriate PPE to mitigate exposure risks[3][4]. Because 6-Bromoimidazo[1,2-a]pyrazine hydrochloride poses both contact and inhalation risks, the following PPE matrix is mandatory:
PPE Category
Specification & Standard
Mechanistic Justification
Hand Protection
Nitrile gloves (Minimum 5 mil thickness). Double-gloving is recommended.
Prevents SNAr reactions with dermal proteins. Nitrile offers superior resistance to halogenated salts compared to latex.
Eye Protection
ANSI Z87.1 compliant chemical splash goggles.
Protects the highly nucleophilic ocular mucosa from airborne dust and accidental transfer.
Respiratory
N95/P100 particulate respirator (if handled outside a fume hood).
Mitigates H336 hazards by filtering fine crystalline dust and trace HCl off-gassing.
Body Protection
Flame-retardant, fluid-resistant laboratory coat.
Provides a physical barrier against particulate settling on personal clothing.
Operational Workflow & Handling Protocol
Following the guidelines established in Prudent Practices in the Laboratory[5][6], the handling of reactive halogenated heterocycles must be conducted within a controlled, self-validating workflow.
Step-by-Step Methodology:
Preparation & Verification: Verify that the chemical fume hood has a face velocity of at least 80-100 feet per minute (fpm). Clear the workspace of incompatible materials (strong bases, oxidizing agents).
PPE Donning: Inspect all PPE for micro-tears. Don the lab coat, chemical splash goggles, and double nitrile gloves[4].
Dispensing: Use anti-static spatulas to weigh the compound. Because the hydrochloride salt can be hygroscopic and prone to static cling, grounding the balance minimizes the aerosolization of the powder.
Reaction Setup: Transfer the weighed material into a reaction vessel. If conducting a cross-coupling or substitution reaction, purge the vessel with an inert gas (Nitrogen or Argon) to prevent moisture-induced degradation and HCl release.
Doffing & Decontamination: Upon completion, wipe down the balance and fume hood surface with a damp, disposable towel. Remove the outer pair of gloves before exiting the fume hood to prevent cross-contamination.
Figure 2: Standard operational workflow and spill response for halogenated heterocycles.
Spill Response & Decontamination Plan
In the event of an accidental release, immediate containment is required to prevent the spread of irritant dust[5].
Step 1: Evacuation & Ventilation: Step back from the spill, ensure the fume hood sash is lowered to maximize localized exhaust, and warn colleagues in the vicinity.
Step 2: Containment: Do not dry sweep, as this aerosolizes the H336-classified particulates. Instead, cover the powder with a damp absorbent pad (using water or a mild solvent like isopropanol) to suppress dust.
Step 3: Collection: Using a plastic scoop, carefully collect the dampened powder and absorbent materials. Place them into a compatible, sealable hazardous waste container.
Step 4: Surface Decontamination: Wash the spill area with a mild soap and water solution to neutralize any residual hydrochloride salts, followed by an ethanol wipe down.
Disposal Plan (EPA RCRA Compliance)
The disposal of 6-Bromoimidazo[1,2-a]pyrazine hydrochloride must strictly adhere to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations regarding halogenated hazardous waste[7][8].
Waste Classification: Due to the covalently bound bromine atom, any unreacted material, contaminated PPE, or reaction byproducts must be classified as Halogenated Organic Waste [7].
Segregation: Never mix halogenated waste with non-halogenated solvent waste. Mixing can lead to complex, highly toxic byproducts during waste processing and significantly increases disposal costs.
Containment & Labeling: Store waste in a chemically compatible, high-density polyethylene (HDPE) container. Label clearly as "Hazardous Waste - Halogenated Organics (Contains Brominated Heterocycles and HCl)."
Final Disposition: This waste stream must be routed to an EPA-permitted hazardous waste management facility for high-temperature incineration, which ensures the complete thermal destruction of the imidazopyrazine core and the safe scrubbing of the resulting hydrogen bromide/chloride gases[8].